Val-gly
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71698-68-5, 686-43-1 | |
| Record name | NSC524129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Val-Gly Dipeptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the Val-gly dipeptide, a molecule of growing interest in biochemical and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its antioxidant potential. This guide is intended for researchers, scientists, and professionals in drug development.
Core Structure and Properties
This compound, or L-Valylglycine, is a dipeptide composed of the amino acids L-valine and glycine.[1] The valine residue is at the N-terminus, and the glycine residue is at the C-terminus.
Chemical Structure
The chemical structure of this compound is characterized by a peptide bond linking the carboxyl group of valine to the amino group of glycine.
IUPAC Name: 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid[1]
Molecular Formula: C7H14N2O3[1]
Canonical SMILES: CC(C)--INVALID-LINK--N[1]
InChI Key: IOUPEELXVYPCPG-LURJTMIESA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| XLogP3 | -2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 174.10044231 Da | PubChem[1] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 179 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 1 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Synthesis and Purification
This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for producing peptides. The following is a general protocol based on the Fmoc/tBu strategy.
Logical Workflow for Solid-Phase Peptide Synthesis of this compound
References
A Technical Guide to the In Vivo Synthesis of Valyl-Glycine
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, natural product synthesis, and peptide research.
Abstract: The dipeptide Valyl-Glycine (Val-Gly) is a fundamental biochemical structure, serving as a component of larger peptides and potentially possessing unique biological activities. Unlike the synthesis of its constituent amino acids, a single, universal pathway for this compound formation is not conserved across all organisms. Instead, its in vivo synthesis is primarily attributed to complex enzymatic machinery, most notably Non-Ribosomal Peptide Synthetases (NRPSs) in microorganisms, and other specialized enzymes capable of forming peptide bonds. This technical guide provides a comprehensive overview of the known and hypothetical in vivo synthesis pathways of this compound, the biosynthesis of its precursors, quantitative data from relevant enzymatic studies, and detailed experimental protocols for pathway analysis and reconstitution.
Precursor Biosynthesis: The Foundation of this compound Synthesis
The availability of L-Valine and L-Glycine is the primary prerequisite for this compound synthesis. The metabolic pathways for these amino acids are highly regulated and integrated with central carbon metabolism.
L-Valine Biosynthesis
L-Valine is a branched-chain amino acid synthesized from pyruvate, an end-product of glycolysis.[1] The pathway involves a series of enzymatic steps shared in part with isoleucine biosynthesis.[2]
Key Steps:
-
Acetolactate Synthase (AHAS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate. This is a key regulatory point, subject to feedback inhibition by valine.[2][3]
-
Acetohydroxy Acid Isomeroreductase: Concurrently isomerizes and reduces α-acetolactate to α,β-dihydroxy-isovalerate.
-
Dihydroxyacid Dehydratase: Dehydrates the intermediate to α-ketoisovalerate (KIV).
-
Branched-Chain Amino Acid Aminotransferase (e.g., Bat1 in yeast): Transfers an amino group, typically from glutamate, to α-ketoisovalerate to yield L-Valine.[4]
Regulation: The pathway is tightly regulated. In many bacteria and yeast, the entire set of genes is organized in an operon (e.g., the ilv operon) and is subject to multivalent repression by valine, leucine, and isoleucine.[1][5] The activity of the initial enzyme, AHAS, is a primary site of feedback inhibition.[3]
References
- 1. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Presentation biosynthesis of valine , leucine and isoleucine | PPTX [slideshare.net]
- 4. Valine biosynthesis in Saccharomyces cerevisiae is regulated by the mitochondrial branched-chain amino acid aminotransferase Bat1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of isoleucine-valine biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Val-Gly Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Val-Gly (L-valyl-glycine) represents a fundamental building block in the vast landscape of peptide science. While not as extensively studied for its intrinsic biological activity as larger, more complex peptides, this compound has been instrumental in the historical development of peptide synthesis and continues to be a relevant motif in contemporary drug development, particularly in the design of prodrugs. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological relevance of this compound, with a focus on quantitative data and detailed experimental protocols.
Discovery and Historical Context
The discovery of this compound is not marked by a singular event but is rather intertwined with the foundational advancements in peptide chemistry in the early 20th century. The pioneering work of Emil Fischer at the beginning of the 1900s laid the theoretical and practical groundwork for understanding the peptide bond, the fundamental linkage between amino acids.[1][2] Fischer's development of methods for synthesizing dipeptides, such as glycylglycine in 1901, opened the door for the creation of other simple peptides, including this compound.[1][2]
A significant leap forward came with the introduction of the Bergmann-Zervas carbobenzoxy (Cbz) method in 1932.[3] This technique provided a reliable method for protecting the amino group of an amino acid, allowing for controlled, stepwise peptide synthesis and preventing unwanted polymerization.[3] The principles established by Fischer and the practical tools provided by Bergmann and Zervas were pivotal for the eventual synthesis and study of specific dipeptides like this compound.
Physicochemical Properties
This compound is a dipeptide composed of L-valine and glycine residues.[4] It is classified as a metabolite and exists in tautomeric equilibrium with its zwitterionic form.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₃ | PubChem[4] |
| Molecular Weight | 174.20 g/mol | PubChem[4] |
| IUPAC Name | 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid | PubChem[4] |
| CAS Number | 686-43-1 | PubChem[4] |
| Computed XLogP3 | -2.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 3 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
| Exact Mass | 174.10044231 Da | PubChem[4] |
| Topological Polar Surface Area | 92.4 Ų | PubChem[4] |
| Heavy Atom Count | 12 | PubChem[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through both classical solution-phase methods and more modern solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis, while more labor-intensive for longer peptides, is a viable and scalable method for producing dipeptides like this compound.[5] The general workflow involves the protection of the amino and carboxyl groups of the constituent amino acids, a coupling step to form the peptide bond, and subsequent deprotection.[5][6]
This protocol is a representative example based on established principles of solution-phase peptide synthesis.[5]
Step 1: Protection of Amino and Carboxyl Groups
-
N-Boc-Glycine Synthesis:
-
Dissolve glycine (1.0 eq) in a suitable aqueous base (e.g., 1M NaOH).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in an organic solvent (e.g., dioxane).
-
Stir vigorously at room temperature for 4-6 hours.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the N-Boc-glycine with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[5]
-
-
L-Valine Methyl Ester Hydrochloride Synthesis:
-
Suspend L-valine (1.0 eq) in methanol at 0 °C.
-
Slowly add thionyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride.[5]
-
Step 2: Coupling Reaction
-
Dissolve N-Boc-glycine (1.0 eq), L-valine methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.[5]
Step 3: Deprotection
-
Dissolve the protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Subject the resulting oil to saponification by dissolving in methanol and adding 1M NaOH.
-
Stir for 2 hours at room temperature.
-
Neutralize the solution with 1M HCl.
-
Purify the crude this compound by recrystallization from a water/ethanol mixture.[5]
References
An In-depth Technical Guide to the Physicochemical Characteristics of Valyl-glycine (Val-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valyl-glycine (Val-Gly), a dipeptide composed of the amino acids valine and glycine, serves as a fundamental building block of proteins and may exhibit unique biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It includes tabulated summaries of known and calculated properties, detailed experimental protocols for their determination, and visualizations of relevant workflows and potential biological pathways. This document is intended to be a valuable resource for researchers in drug development, biochemistry, and related fields who are working with or interested in the properties and potential applications of this dipeptide.
Molecular and Physicochemical Properties
This compound is a simple dipeptide with the chemical formula C7H14N2O3.[1] Its structure consists of a valine residue linked to a glycine residue via a peptide bond. The presence of the hydrophobic, branched-chain side group of valine and the small, nonpolar side chain of glycine influences its overall physicochemical profile.
General Properties
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14N2O3 | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Monoisotopic Mass | 174.10044231 Da | [1] |
| Physical Description | Solid | [1] |
| XLogP3 | -2.7 | [1] |
| Topological Polar Surface Area | 92.4 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 |
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like this compound, the pI can be estimated by averaging the pKa values of the terminal α-carboxyl group and the terminal α-amino group.
Table 2: Estimated Isoelectric Point of this compound
| Ionizable Group | Approximate pKa |
| α-carboxyl group (Glycine) | ~2.34 |
| α-amino group (Valine) | ~9.62 |
| Calculated Isoelectric Point (pI) | ~5.98 |
Note: The pKa values are based on the individual amino acids and may vary slightly in the dipeptide structure.
Experimental Protocols for Physicochemical Characterization
To obtain precise experimental data for this compound, the following detailed methodologies are recommended.
Determination of Melting Point by Fast Scanning Calorimetry (FSC)
Due to the tendency of peptides to decompose at high temperatures under slow heating rates, Fast Scanning Calorimetry (FSC) is a suitable technique for determining the melting point of this compound.
Caption: Workflow for determining the isoelectric point of this compound via Isoelectric Focusing.
Methodology:
-
Sample Preparation: A solution of this compound is prepared.
-
Focusing: The sample is applied to an immobilized pH gradient (IPG) strip. When an electric field is applied, the dipeptide will migrate through the pH gradient until it reaches the point where its net charge is zero, its isoelectric point.
-
Detection and Analysis: The gel is then stained to visualize the focused band of this compound. The position of the band along the IPG strip corresponds to a specific pH, which is the isoelectric point of the dipeptide.
Stability Profile
The stability of this compound in aqueous solutions is a critical parameter for its handling, storage, and application in various formulations. Stability is primarily affected by pH and temperature, with hydrolysis of the peptide bond being the main degradation pathway.
Table 3: Factors Influencing this compound Stability and Recommended Mitigation Strategies
| Factor | Potential Effect | Mitigation Strategy |
| pH | Acid or base-catalyzed hydrolysis of the peptide bond. | Maintain pH within a neutral to slightly acidic range (e.g., pH 4-7). Conduct a pH-rate profile study to determine the optimal pH for stability. |
| Temperature | Increased rate of hydrolysis and other degradation reactions. | Store solutions at low temperatures (2-8 °C for short-term, -20 °C or lower for long-term). Avoid repeated freeze-thaw cycles. |
| Enzymatic Degradation | Cleavage of the peptide bond by proteases. | Use sterile, protease-free water and buffers. Consider the addition of protease inhibitors if used in biological systems. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the identity and structure of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.
Expected ¹H NMR Signals for this compound:
-
Valine Residue: Signals corresponding to the α-proton, β-proton, and the two diastereotopic methyl groups of the isopropyl side chain.
-
Glycine Residue: A signal for the two α-protons.
-
Amide and Terminal Protons: Signals for the amide proton of the peptide bond and the protons of the terminal amino and carboxyl groups (which may exchange with the solvent).
Expected ¹³C NMR Signals for this compound:
-
Carbonyl Carbons: Two distinct signals for the carbonyl carbons of the peptide bond and the C-terminus.
-
α-Carbons: Signals for the α-carbons of the valine and glycine residues.
-
Valine Side Chain Carbons: Signals for the β-carbon and the two methyl carbons of the isopropyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to confirm the amino acid sequence of this compound. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 175.1079. Tandem mass spectrometry (MS/MS) can be used to generate fragment ions that confirm the sequence.
Potential Biological Signaling Pathway Involvement
While this compound is a simple dipeptide, it may be involved in or serve as a structural motif for biologically active peptides. One notable example is its presence in elastin, a key protein in the extracellular matrix.
Chemotactic Activity of Elastin-Derived Peptides
Research has shown that peptides derived from the degradation of elastin can act as chemoattractants for cells such as fibroblasts and monocytes. A specific repeating hexapeptide in elastin, this compound-Val-Ala-Pro-Gly (VGVAPG), which contains the this compound sequence, has been identified as a potent chemotactic agent. T[2]his suggests that the this compound motif may contribute to the recognition and signaling functions of these larger peptides.
Logical Relationship of this compound in Elastin-Mediated Chemotaxis
Caption: Potential role of the this compound motif in the chemotactic signaling of elastin-derived peptides.
This pathway highlights how a simple dipeptide sequence, as part of a larger peptide, can be crucial for initiating a biological response. The degradation of elastin, often occurring during tissue injury or inflammation, releases these chemotactic peptides, which then recruit cells to the site for tissue repair and remodeling.
Conclusion
This technical guide has summarized the key physicochemical characteristics of Valyl-glycine, providing both known data and detailed experimental protocols for the determination of important parameters. While this compound is a relatively simple dipeptide, a thorough understanding of its properties is essential for its application in research and development. The presented information on its molecular properties, stability, spectroscopic features, and potential involvement in biological signaling pathways serves as a comprehensive resource for scientists and professionals in the field. Further experimental investigation is encouraged to populate the data for properties that are currently only available as computed values.
References
Val-Gly (Valyl-glycine): An In-depth Technical Guide on a Bioactive Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Val-Gly, or valyl-glycine, is a dipeptide composed of the amino acids valine and glycine. While its presence as an endogenous metabolite is established, emerging research highlights its roles beyond simple protein catabolism. This technical guide provides a comprehensive overview of this compound's known biological functions, its association with metabolic pathways, and its potential as a signaling molecule, particularly in the context of tissue repair and gut-brain communication. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways involving this compound and related peptides.
Introduction
Valyl-glycine (this compound) is a dipeptide that arises from the breakdown of dietary and endogenous proteins.[1][2] While historically viewed as a transient intermediate in amino acid metabolism, recent studies have begun to uncover more specific and nuanced biological activities. This compound is of growing interest to researchers in fields ranging from metabolic diseases to immunology and neurobiology due to its potential roles as an antioxidant, a signaling molecule, and a component of larger bioactive peptides.[3] This guide aims to consolidate the current understanding of this compound in biological systems to support further research and development efforts.
Endogenous Roles and Metabolism of this compound
This compound is formed through the enzymatic hydrolysis of proteins and larger peptides. Its metabolic fate involves further breakdown into its constituent amino acids, valine and glycine, by various peptidases. These amino acids then enter their respective metabolic pathways.
Biosynthesis and Degradation
The formation of this compound occurs during protein digestion in the gastrointestinal tract and intracellular protein turnover. The peptide bond between valine and glycine is cleaved by dipeptidases, which are present in various tissues and on the brush border of the small intestine. The resulting free valine and glycine are then absorbed and utilized by the body for protein synthesis, energy production, or the synthesis of other biomolecules.
Association with Gut Microbiota
There is evidence to suggest a link between this compound and the gut microbiome. Metabolomic studies have identified this compound as a peptide that can be influenced by diet and gut microbial activity.[3] Certain soil microbes are known to produce this dipeptide, and its presence in human biological samples may, in part, reflect the metabolic output of the gut flora.[3]
Quantitative Data
Quantitative data for the simple dipeptide this compound in biological matrices is not extensively reported in the literature. However, data for its constituent amino acid, glycine, is available and provides some context for its potential physiological concentrations. It is important to note that the concentration of the dipeptide is expected to be significantly lower than that of the free amino acid.
| Analyte | Matrix | Condition | Concentration Range | Reference |
| Glycine | Plasma | Healthy Males | 211 µM (95% CI: 193, 230) | [4][5] |
| Glycine | Plasma | Healthy Females | 248 µM (95% CI: 225, 271) | [4][5] |
| Glycine | Plasma | Males with COPD | 200 µM (95% CI: 186, 215) | [4][5] |
| Glycine | Plasma | Females with COPD | 262 µM (95% CI: 241, 283) | [4][5] |
| Glycine-Proline | Urine | Healthy Males | 78.0 ± 5 µmol/L | [6] |
| Glycine-Proline | Urine | Healthy Females | 54.7 ± 6 µmol/L | [6] |
Note: The data presented for glycine is for the free amino acid and not the this compound dipeptide. The dipeptide concentrations are likely to be substantially lower and are not well-documented in the available literature.
This compound in Signaling Pathways
While direct signaling pathways for the simple dipeptide this compound are not well-elucidated, it is a key component of larger peptides with established signaling roles.
Elastin-Derived Peptides and Chemotaxis
This compound is a recurring motif in elastin, a key protein of the extracellular matrix. The hexapeptide this compound-Val-Ala-Pro-Gly (VGVAPG) is a well-characterized elastin-derived peptide that exhibits chemotactic activity for fibroblasts and monocytes.[1][3][7][8] This suggests a role for this compound-containing peptides in tissue remodeling and inflammatory responses. The chemotactic signaling is thought to be mediated by the elastin receptor complex on the cell surface.
γ-Glu-Val-Gly and the Calcium-Sensing Receptor (CaSR)
The tripeptide γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly) has been identified as an activator of the Calcium-Sensing Receptor (CaSR).[9] The CaSR is a G-protein coupled receptor that plays a crucial role in sensing extracellular calcium levels and is involved in various physiological processes, including hormone secretion. Activation of the CaSR by γ-Glu-Val-Gly in enteroendocrine cells can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety. This highlights a potential role for this compound-containing peptides in the gut-brain axis.
Experimental Protocols
The analysis of this compound in biological samples typically requires sensitive and specific analytical techniques due to its low endogenous concentrations and the complexity of the biological matrix. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of dipeptides.
Sample Preparation for LC-MS/MS Analysis of Dipeptides
This protocol provides a general workflow for the extraction of dipeptides from plasma or serum.
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Derivatization for Enhanced Detection (Optional)
For increased sensitivity and improved chromatographic retention, especially in reversed-phase chromatography, derivatization of the N-terminus of the dipeptide can be performed. Reagents such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used.[10][11]
-
Reconstitute the dried sample extract in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Add Derivatizing Reagent: Add a solution of the derivatizing agent (e.g., dansyl chloride in acetone) to the sample.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Quenching: Quench the reaction by adding a suitable reagent (e.g., hydroxylamine).
-
LC-MS/MS Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.
Conclusion and Future Directions
This compound is an endogenous dipeptide with emerging biological significance. While its role as a simple product of protein catabolism is well-established, its involvement in cell signaling, particularly as a component of larger bioactive peptides like elastin-derived peptides and γ-glutamyl-valyl-glycine, opens up new avenues for research. The chemotactic and hormone-releasing activities of these larger peptides suggest that this compound may play a role in inflammation, tissue repair, and gut-brain communication.
Future research should focus on several key areas:
-
Quantitative Analysis: Development and application of sensitive and specific analytical methods to determine the concentrations of this compound in various biological fluids and tissues under different physiological and pathological conditions.
-
Direct Signaling Roles: Investigation into whether the simple dipeptide this compound has any direct signaling activities, independent of its incorporation into larger peptides.
-
Metabolic Pathways: Further elucidation of the enzymes and transporters involved in this compound metabolism and transport.
-
Clinical Relevance: Exploration of this compound as a potential biomarker for diseases related to inflammation, metabolic disorders, and gut dysbiosis.
A deeper understanding of the biological roles of this compound could provide new insights into human health and disease and may lead to the development of novel therapeutic strategies.
References
- 1. [PDF] this compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes | Semantic Scholar [semanticscholar.org]
- 2. Human Metabolome Database: Showing metabocard for Valylglycine (HMDB0029127) [hmdb.ca]
- 3. This compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced plasma glycine concentration in healthy and chronically diseased older adults: a marker of visceral adiposity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid sensing in the gut and its mediation in gut-brain signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA2648671A1 - Derivatization-enhanced analysis of amino acids and peptides - Google Patents [patents.google.com]
- 11. welch-us.com [welch-us.com]
An In-depth Technical Guide on the Enzymatic Synthesis of Valyl-Glycine (Val-Gly)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of the dipeptide Valyl-Glycine (Val-Gly). It delves into various enzymatic strategies, presents quantitative data for comparison, offers detailed experimental protocols, and visualizes key processes to facilitate understanding and application in research and development.
Introduction to the Enzymatic Synthesis of Dipeptides
The synthesis of peptides is a cornerstone of pharmaceutical and biotechnological research. While chemical synthesis has been the traditional approach, it often involves harsh reaction conditions, the need for complex protection and deprotection steps, and can lead to racemization. Enzymatic peptide synthesis offers a milder, more specific, and environmentally benign alternative. Proteases, which naturally hydrolyze peptide bonds, can be employed in reverse to catalyze their formation under controlled conditions. This guide focuses on the application of this strategy for the synthesis of the dipeptide this compound, a molecule of interest in various biochemical and pharmaceutical contexts.
Enzymatic Strategies for this compound Synthesis
Several classes of enzymes have demonstrated efficacy in the synthesis of dipeptides, including this compound. The most prominent among these are serine proteases and metalloproteases.
-
L-Amino Acid Esterases: These enzymes catalyze the formation of a peptide bond between an L-amino acid ester (acyl donor) and a free amino acid (nucleophile). An L-amino acid esterase isolated from Elizabethkingia sp. TT1 has shown high synthetic activity towards this compound[1][2].
-
Serine Proteases (e.g., Papain, Alcalase): These enzymes, such as papain from papaya and alcalase (a subtilisin from Bacillus licheniformis), are widely used in peptide synthesis. They form a covalent acyl-enzyme intermediate with the acyl donor, which is then attacked by the amino group of the nucleophile to form the peptide bond. Papain and alcalase have been successfully used to synthesize various dipeptides with high yields[3].
-
Metalloproteases (e.g., Thermolysin): Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, is another powerful catalyst for peptide synthesis. It exhibits a preference for hydrophobic amino acids at the P1' position of the acyl donor. Thermolysin-catalyzed synthesis often proceeds with high yields and stereospecificity[4][5][6].
The choice of enzyme depends on several factors, including substrate specificity, optimal reaction conditions (pH, temperature), and the desired yield. Immobilization of these enzymes on solid supports is a common strategy to enhance their stability and facilitate their reuse, making the process more cost-effective for industrial applications.
Data Presentation: A Comparative Overview of Enzymatic this compound Synthesis
While direct comparative studies on the yield of this compound synthesis using different enzymes are limited, the following table summarizes representative quantitative data for the synthesis of this compound and other similar dipeptides, providing a basis for enzyme selection.
| Enzyme | Acyl Donor | Nucleophile | Product | Yield (%) | Key Reaction Conditions | Reference |
| L-Amino Acid Esterase | Valine methylester | Glycine | This compound | High Activity Reported | pH 9.0, 25°C | [1][2] |
| Thermolysin | Cbz-Phe-OH | Leu-NH2 | Cbz-Phe-Leu-NH2 | ~80 | pH 7.0, 37°C, 5 h | [5] |
| Papain | N-carboxybenzyl-Gly | Phe-NH2 | N-carboxybenzyl-Gly-Phe-NH2 | 98.6 | Not specified | [3] |
| Alcalase (Subtilisin) | Bz-Arg-OEt | Gly-NH2 | Bz-Arg-Gly-NH2 | 83 | Water/organic cosolvent | [3] |
Note: The yields reported for Thermolysin, Papain, and Alcalase are for the synthesis of different dipeptides but serve as an indicator of their potential catalytic efficiency for this compound synthesis under optimized conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.
General Protocol for Enzymatic Dipeptide Synthesis
This protocol can be adapted for different enzymes by modifying the specific conditions as outlined in the subsequent sections.
Materials:
-
Acyl donor (e.g., N-protected Valine ester)
-
Nucleophile (e.g., Glycine)
-
Enzyme (e.g., Thermolysin, Papain, Alcalase, or L-amino acid esterase)
-
Buffer solution (e.g., Tris-HCl, Phosphate buffer)
-
Organic co-solvent (optional, e.g., acetonitrile, ethanol)
-
Reaction vessel
-
Shaker or stirrer
-
pH meter
-
Temperature-controlled incubator or water bath
Procedure:
-
Substrate Preparation: Dissolve the acyl donor and nucleophile in the chosen buffer solution. If using an organic co-solvent, prepare the appropriate mixture.
-
Enzyme Addition: Add the enzyme (either in free form or immobilized) to the reaction mixture.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature and pH for the chosen enzyme with constant stirring or shaking.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion or equilibrium, terminate it by either inactivating the enzyme (e.g., by heat or pH change) or by removing the immobilized enzyme.
-
Product Purification: Purify the synthesized this compound from the reaction mixture using techniques such as crystallization, extraction, or chromatography.
-
Product Characterization: Confirm the identity and purity of the this compound product using HPLC and Mass Spectrometry (MS).
Specific Protocol for Thermolysin-Catalyzed this compound Synthesis
Materials:
-
N-benzyloxycarbonyl-L-Valine (Cbz-Val-OH) as acyl donor
-
Glycine methyl ester hydrochloride (Gly-OMe·HCl) as nucleophile
-
Thermolysin
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.5)
-
Calcium chloride (CaCl2) solution (e.g., 10 mM)
-
Ethyl acetate
Procedure:
-
Dissolve Cbz-Val-OH (e.g., 50 mM) and Gly-OMe·HCl (e.g., 100 mM) in Tris-HCl buffer containing CaCl2. Adjust the pH to 7.5.
-
Add Thermolysin (e.g., 1 mg/mL) to the reaction mixture.
-
Incubate the mixture at 40°C with gentle shaking for 24 hours.
-
Monitor the formation of Cbz-Val-Gly-OMe by HPLC.
-
After the reaction, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The protected dipeptide can be deprotected via catalytic hydrogenation to obtain this compound.
Specific Protocol for Papain-Catalyzed this compound Synthesis (Immobilized)
Materials:
-
N-tert-butoxycarbonyl-L-Valine (Boc-Val-OH) as acyl donor
-
Glycine ethyl ester hydrochloride (Gly-OEt·HCl) as nucleophile
-
Immobilized Papain (e.g., on agarose beads)
-
Bicarbonate buffer (e.g., 0.2 M, pH 9.0)
-
Dichloromethane
Procedure:
-
Suspend immobilized papain in the bicarbonate buffer.
-
In a separate vessel, dissolve Boc-Val-OH and Gly-OEt·HCl in a 1:1 mixture of dichloromethane and bicarbonate buffer. Neutralize the hydrochloride with a suitable base (e.g., triethylamine).
-
Add the substrate solution to the immobilized enzyme suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the formation of Boc-Val-Gly-OEt by HPLC.
-
Filter to remove the immobilized enzyme. The enzyme can be washed and reused.
-
Separate the organic phase, wash with acidic and basic solutions to remove unreacted substrates, and then with water.
-
Dry the organic phase and evaporate the solvent to obtain the protected dipeptide.
-
Deprotect the dipeptide to yield this compound.
Visualization of Key Processes
General Workflow for Enzymatic this compound Synthesis
Caption: General workflow for the enzymatic synthesis of this compound.
Catalytic Mechanism of Serine Proteases (e.g., Papain, Alcalase)
Caption: Catalytic mechanism of serine proteases in peptide synthesis.
Catalytic Mechanism of Metalloproteases (e.g., Thermolysin)
Caption: Catalytic mechanism of metalloproteases like thermolysin.
Conclusion
The enzymatic synthesis of this compound presents a viable and advantageous alternative to traditional chemical methods. Enzymes such as L-amino acid esterases, thermolysin, papain, and alcalase have shown significant potential for catalyzing this reaction with high efficiency and stereospecificity. The selection of the appropriate enzyme and the optimization of reaction conditions are crucial for achieving high yields. The use of immobilized enzymes further enhances the industrial feasibility of this green technology. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in harnessing the power of enzymes for the synthesis of this compound and other dipeptides.
References
- 1. Purification and Characterization of Elizabethkingia L-Amino Acid Esterase: an Enzyme Useful for Enzymatic Synthesis of the Dipeptide, Valyl-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Gly as a Building Block for Polypeptides: An In-depth Technical Guide
Introduction
The dipeptide Valine-Glycine (Val-Gly) is a fundamental building block in the synthesis of polypeptides and proteins, valued for its unique structural and functional properties. Comprising the hydrophobic, branched-chain amino acid valine and the conformationally flexible glycine, the this compound motif imparts specific characteristics to larger peptide chains. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound-containing polypeptides, with a focus on experimental protocols and the elucidation of relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Physicochemical Properties of this compound
The inherent properties of the this compound dipeptide are foundational to its role in polypeptide structure and function. A summary of its key physicochemical characteristics is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| Isoelectric Point (pI) | ~5.8 (Estimated) | [2] |
Synthesis of this compound Containing Polypeptides
The incorporation of this compound units into polypeptide chains can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each method offers distinct advantages and is chosen based on the desired scale, purity, and length of the target polypeptide.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that remains valuable for the large-scale production of short peptides. The general workflow involves the protection of reactive functional groups, coupling of the amino acid residues in a suitable solvent, and subsequent deprotection steps.
Experimental Protocol: Solution-Phase Synthesis of a this compound Containing Dipeptide (e.g., Boc-Val-Gly-OMe)
Materials:
-
Boc-Valine (Boc-Val-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Boc-Valine: Dissolve Boc-Val-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in DCM dropwise. Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and neutralize with TEA (1.1 eq). Filter the DCU from the activated Boc-Val-OH solution and add the filtrate to the neutralized glycine methyl ester solution. Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Filter any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide. Purify the product by silica gel column chromatography.
-
Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free amine. The methyl ester can be hydrolyzed using a mild base to yield the free carboxylic acid.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides due to its efficiency, ease of automation, and the ability to produce long polypeptide chains.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Fmoc-Based SPPS of a this compound Containing Peptide
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Valine: Pre-activate Fmoc-Val-OH (3-5 eq) with DIC (3-5 eq) and HOBt (3-5 eq) in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Filter the resin and collect the filtrate containing the crude peptide.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for Peptide Synthesis
The yield and purity of synthesized peptides are critical parameters for their application. The following table provides representative data for the synthesis of this compound containing peptides.
| Synthesis Method | Peptide Sequence | Overall Yield (%) | Purity (%) | Analytical Method | Reference |
| Solution-Phase | Boc-Val-Pro-Ala-Val-Gly-OBzl | 80-90 (intermediates) | >95 (intermediates) | TLC, C-13 NMR | |
| Solid-Phase (Flow) | Leu-Ala-Gly-Val | - | 99.3 | RP-HPLC | [5] |
| Solid-Phase | H-Tyr-Ile-Ile-Phe-Leu-NH₂ | High | Excellent | - | [6] |
Characterization of this compound Containing Polypeptides
The identity and purity of synthesized polypeptides are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides the precise molecular weight of the synthesized peptide, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for peptide analysis.
| Peptide | Ionization Method | Expected m/z [M+H]⁺ |
| This compound | ESI | 175.11 |
| Glu-Val-Gly | ESI | 304.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide, including the sequence and conformation. Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments are employed for complete resonance assignment.
¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Valine | ||
| α-CH | 3.9 - 4.1 | 58 - 60 |
| β-CH | 2.1 - 2.3 | 30 - 32 |
| γ-CH₃ | 0.9 - 1.1 | 18 - 20 |
| Glycine | ||
| α-CH₂ | 3.8 - 4.0 | 41 - 43 |
Biological Significance and Signaling Pathways
This compound containing peptides are involved in several important biological processes. The repeating hexapeptide this compound-Val-Ala-Pro-Gly (VGVAPG) in elastin, for example, is a known chemoattractant for various cell types.[7] Additionally, the constituent amino acids, valine and glycine, play roles in nutrient-sensing pathways such as the mTOR pathway.
VGVAPG Chemotactic Signaling
The VGVAPG peptide, an elastin degradation product, initiates a signaling cascade upon binding to the elastin receptor complex (ERC) on the cell surface.[8] This interaction triggers a series of intracellular events leading to cell migration. The ERC consists of three subunits: the elastin-binding protein (EBP), protective protein/cathepsin A (PPCA), and neuraminidase-1 (NEU1).[9] The binding of VGVAPG to EBP activates a G-protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[3]
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids like valine and glycine. The mTORC1 complex is a key player in this pathway, and its activation is dependent on the presence of amino acids. Amino acids signal to mTORC1 through a pathway involving the Rag GTPases, which promotes the translocation of mTORC1 to the lysosomal surface for activation.
Experimental Workflow: Peptide Synthesis and Characterization
A typical workflow for the synthesis and characterization of a this compound containing polypeptide is depicted below. This process ensures the production of a high-purity peptide with confirmed identity for subsequent biological or pharmaceutical applications.
The this compound dipeptide is a versatile and important building block in the field of peptide science. Its incorporation into polypeptide chains influences their structure and biological activity. A thorough understanding of its synthesis, characterization, and role in cellular signaling pathways is essential for the rational design and development of novel peptide-based therapeutics and research tools. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in this exciting area.
References
- 1. This compound | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Signaling pathways transduced through the elastin receptor facilitate proliferation of arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential [frontiersin.org]
- 8. Frontiers | The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Solid-Phase Synthesis of Val-Gly: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide L-Valyl-L-glycine (Val-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method is a cornerstone of peptide and protein chemistry, offering a robust and efficient route for the synthesis of custom peptides for various research and development applications.
Introduction
Solid-phase peptide synthesis (SPPS) is a widely adopted technique that allows for the stepwise assembly of amino acids into a peptide chain immobilized on an insoluble resin support.[1] The Fmoc/tBu strategy is a popular approach due to its use of a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for amino acid side chains.[2][3] This protocol details the synthesis of this compound on a pre-loaded Fmoc-Gly-Wang resin, a standard support for the preparation of C-terminal peptide acids.[4][5] The process involves the sequential deprotection of the Fmoc group from the resin-bound glycine and subsequent coupling of Fmoc-protected valine. The final dipeptide is then cleaved from the resin and deprotected.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value/Description | Reference |
| Starting Material | Fmoc-Gly-Wang Resin | [4] |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | General Practice |
| Reagents | ||
| Fmoc-L-Valine | 3 equivalents (relative to resin loading) | [2] |
| Coupling Agent (HBTU) | 2.9 equivalents (relative to resin loading) | [6] |
| Base (DIPEA) | 6 equivalents (relative to resin loading) | [6] |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | [3] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [3] |
| Reaction Conditions | ||
| Coupling Time | 1 - 2 hours | [3] |
| Fmoc Deprotection Time | 15 - 30 minutes | [3] |
| Cleavage Time | 2 - 3 hours | [3] |
| Expected Outcome | ||
| Crude Purity (by HPLC) | >90% | [7] |
| Overall Yield | 70 - 90% (based on initial resin loading) | General Expectation |
Experimental Protocol
This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale.
Materials and Reagents
-
Fmoc-Gly-Wang resin (loading: 0.5 mmol/g)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Diethyl ether, cold
Equipment
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortexer
-
Glassware for reagent preparation
-
Syringes and needles
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purity analysis
-
Mass spectrometer for identity confirmation
Protocol Steps
1. Resin Swelling
-
Weigh 200 mg of Fmoc-Gly-Wang resin (0.1 mmol) into the synthesis vessel.
-
Add 5 mL of DCM and allow the resin to swell for 30 minutes with occasional agitation.
-
Drain the DCM.
-
Add 5 mL of DMF and agitate for another 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection of Glycine
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).
3. Coupling of Fmoc-Valine
-
In a separate vial, dissolve Fmoc-Val-OH (102 mg, 0.3 mmol, 3 eq) and HBTU (113 mg, 0.29 mmol, 2.9 eq) in 2 mL of DMF.
-
Add DIPEA (104 µL, 0.6 mmol, 6 eq) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
4. Cleavage and Deprotection of this compound
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. Caution: Handle TFA in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Concentrate the filtrate to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Precipitate the crude peptide by adding 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude this compound peptide under vacuum.
5. Analysis
-
The purity of the synthesized this compound dipeptide can be analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
The identity of the peptide should be confirmed by mass spectrometry.
Workflow and Pathway Visualization
The following diagrams illustrate the key processes in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Chemical pathway of this compound synthesis.
References
- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. Analysis of synthetic peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Synthetic Valyl-Glycine (Val-Gly) by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Valyl-Glycine (Val-Gly) is a dipeptide composed of valine and glycine. As a fundamental component in peptide chemistry, its purity is paramount for various applications, including structural biology, in vitro assays, and as a building block in the synthesis of larger, more complex peptides. Following solid-phase peptide synthesis (SPPS), the crude product contains a mixture of the target peptide and various impurities, such as truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and efficiency.[2][3] This technique separates molecules based on their hydrophobicity, making it highly effective for purifying peptides from synthesis-related impurities.[2] This application note provides a detailed, step-by-step protocol for the purification of synthetic this compound using RP-HPLC, covering analytical method development, preparative scale-up, and product recovery.
Chromatographic Principles
RP-HPLC separates peptides based on the reversible hydrophobic interaction between the analyte and the stationary phase.[2] The key components are:
-
Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C8 or C18 alkyl chains, is used. For a small and relatively polar dipeptide like this compound, a C18 column provides sufficient hydrophobicity for retention and high-resolution separation.[3][4]
-
Mobile Phase: A polar mobile phase is used, typically a mixture of water (Mobile Phase A) and an organic modifier like acetonitrile (Mobile Phase B).[5][6]
-
Ion-Pairing Agent: An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is added to both mobile phases.[3][5] TFA masks the residual silanol groups on the silica surface, improving peak shape, and forms ion pairs with the charged groups on the peptide, which enhances retention on the non-polar stationary phase.[6]
-
Elution: The purification process starts with a high concentration of the aqueous mobile phase (A), allowing the peptide to bind to the hydrophobic column. The elution of the bound peptide is achieved by applying a gradient of increasing organic mobile phase (B) concentration.[3] More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.[2]
-
Detection: Peptides are typically monitored using UV detection at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond.[2][3]
Experimental Workflow
The purification process follows a logical sequence from small-scale method development to large-scale purification and final product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Application Notes and Protocols for the Quantification of Valyl-glycine (Val-Gly)
Introduction
Valyl-glycine (Val-Gly) is a dipeptide composed of valine and glycine. Its accurate quantification is crucial in various fields, including drug development, where it may be part of a larger peptide therapeutic or a prodrug moiety, as well as in nutritional and metabolic research. This document provides detailed application notes and protocols for the analytical quantification of this compound in diverse samples, tailored for researchers, scientists, and drug development professionals. The methods discussed primarily include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are the most widely accepted techniques for peptide analysis.[1]
General Analytical Workflow
The quantification of this compound, like many small peptides, follows a structured workflow from sample acquisition to final data analysis. The complexity of the sample matrix (e.g., biological fluids, pharmaceutical formulations) dictates the extent of sample preparation required to ensure accurate and reproducible results.
Caption: General workflow for this compound quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone technique for peptide purity assessment and quantification, separating molecules based on their hydrophobicity.[1] For small, polar dipeptides like this compound, this method can be challenging without derivatization due to poor retention on typical C18 columns and weak UV absorbance. However, direct analysis is possible with optimized conditions.
Principle: The dipeptide is separated on a hydrophobic stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by measuring the absorbance of the peptide bond, typically at low wavelengths (210-220 nm).[2]
Advantages:
-
Widely available instrumentation.
-
Relatively low cost.
-
Established as a primary method for peptide purity analysis.[1]
Limitations:
-
Lower sensitivity compared to MS or fluorescence-based methods.
-
Does not provide molecular weight confirmation.[1]
-
Potential for interference from co-eluting matrix components.
Experimental Protocol: Direct Quantification of Underivatized this compound
This protocol is adapted from a method for the simultaneous analysis of underivatized amino acids and can be optimized for this compound.[3]
-
Sample Preparation (for Pharmaceutical Formulation):
-
Accurately weigh and finely powder a representative sample (e.g., tablets).
-
Dissolve a known amount of the powder in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to achieve a target concentration within the linear range of the assay.[3]
-
Stir for 15 minutes to ensure complete dissolution.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 7.4).[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient can be optimized, for example, starting with 100% Mobile Phase A and increasing the concentration of Mobile Phase B linearly.[3]
-
Detection: UV at 225 nm.[3]
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in the same buffer as the sample.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the standard curve.
-
Quantitative Data Summary (Hypothetical for this compound based on similar analytes)
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 200 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.998 | [3] |
| Limit of Detection (LOD) | ~1 µg/mL | - |
| Limit of Quantitation (LOQ) | ~5 µg/mL | [5] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it a powerful tool for quantifying peptides in complex matrices.[6][7]
Principle: After chromatographic separation, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Advantages:
-
Provides molecular weight confirmation.[1]
-
Excellent for analyzing complex samples like biological fluids.[6][7]
Limitations:
-
Higher equipment and operational costs.
-
Potential for matrix effects (ion suppression or enhancement).
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation (for Biological Samples, e.g., Plasma):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 column suitable for biomolecules (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient optimized to elute this compound with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (e.g., fragment corresponding to the Val residue).
-
Internal Standard: Corresponding precursor → product ion transition.
-
-
Mass Range: Set to include the expected molecular weight of the protonated molecular ion [M+H]⁺.[1]
-
Quantitative Data Summary (Typical Performance)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 3: Pre-Column Derivatization for Enhanced Detection
For improved sensitivity and chromatographic retention, especially with UV or fluorescence detection, pre-column derivatization is often employed.[8] Reagents react with the primary or secondary amine groups of the peptide.
Principle: A derivatizing agent is reacted with the this compound dipeptide prior to HPLC injection. This agent attaches a chromophore or fluorophore to the molecule, significantly enhancing its detectability and often increasing its hydrophobicity, which improves retention in RP-HPLC.
Common Derivatizing Agents:
-
Dabsyl Chloride: Reacts with primary and secondary amines to form colored derivatives detectable in the visible range.[9]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent derivatives.[8]
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form fluorescent derivatives.[8]
-
AccQ•Tag (AQC): A reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts.[10]
Caption: Decision flowchart for selecting an analytical method.
Experimental Protocol: Dabsyl Chloride Derivatization
This protocol is based on methods used for derivatizing amino acids and small peptides.[9]
-
Reagent Preparation:
-
Dabsyl Chloride Solution: Prepare a solution of dabsyl chloride in acetone or acetonitrile.[9]
-
Buffer: Prepare a carbonate buffer (e.g., 0.1 M, pH 9.0).
-
-
Derivatization Procedure:
-
To 50 µL of the sample or standard, add 100 µL of the carbonate buffer.
-
Add 150 µL of the dabsyl chloride solution.
-
Vortex the mixture and incubate at 70°C for 15-30 minutes in a heating block.[9]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing solution (e.g., glycine) if necessary to consume excess reagent, or dilute with the mobile phase.
-
The sample is now ready for HPLC injection.
-
-
Chromatographic Conditions:
-
HPLC System: HPLC with a UV/Vis or Diode Array Detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to separate the dabsylated this compound from reagent peaks and other impurities.
-
Detection: Visible wavelength, typically around 436 nm for dabsyl derivatives.
-
Quantitative Data Summary (Expected Performance)
| Parameter | Typical Value |
| Linearity Range | pmol to nmol level |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Low pmol / high fmol |
| Limit of Quantitation (LOQ) | Low pmol level |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Glycation Products: Unraveling the Unknown Glycation Space Using a Mass Spectral Library from In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
Application Notes and Protocols: Val-Gly in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the Valine-Glycine (Val-Gly) dipeptide in drug delivery systems. The primary application of this compound is as a component of enzymatically cleavable linkers in targeted drug delivery, most notably in Antibody-Drug Conjugates (ADCs).
Introduction
The this compound motif is a key component in the design of advanced drug delivery systems, particularly in the realm of oncology. Its utility lies in its susceptibility to cleavage by specific lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][] This targeted cleavage allows for the controlled release of a cytotoxic payload at the site of action, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3] this compound is often incorporated into larger peptide sequences, such as Val-Cit (Valine-Citrulline) or Val-Ala (Valine-Alanine), to optimize stability and cleavage kinetics.[][]
Mechanism of Action: Targeted Drug Release
The fundamental principle behind the use of this compound and related peptide linkers in ADCs is the targeted delivery of a potent cytotoxic agent to cancer cells. The process can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the this compound containing linker remains stable.[3] The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a host of degradative enzymes and characterized by an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, proteases, particularly Cathepsin B, recognize and cleave the peptide linker at the this compound or a related sequence.[1][]
-
Payload Release and Action: This cleavage liberates the cytotoxic payload from the antibody. The released drug can then exert its pharmacological effect, leading to cancer cell death.
This targeted release mechanism is crucial for the success of ADCs, as it concentrates the therapeutic agent at the tumor site and reduces off-target effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of various peptide linkers used in ADCs, including those containing the this compound motif.
Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Val-Ala-PABC | MMAE | SKBR3 (HER2-positive) | 41 | [5] |
| 3-O-sulfo-β-galactose | MMAE | SKBR3 (HER2-positive) | 49 | [5] |
MMAE: Monomethyl auristatin E; PABC: p-aminobenzyl carbamate
Table 2: Plasma Stability of Different Peptide Linkers
| Linker Type | Payload Release (%) | Time (days) | Plasma Source | Reference |
| Gly-Gly-Phe-Gly | 1-2 | 21 | Mouse, Rat, Human | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of drug delivery systems utilizing this compound linkers.
Protocol 1: Synthesis of a this compound Containing Linker-Payload Conjugate
This protocol describes a general method for the synthesis of a maleimide-functionalized this compound linker attached to a payload, which can then be conjugated to a monoclonal antibody.
Materials:
-
Fmoc-Val-OH
-
H-Gly-PABC-Payload
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Maleimidocaproic acid
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dipeptone
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Peptide Coupling: a. Dissolve Fmoc-Val-OH and NHS in DCM. b. Add DCC and stir at room temperature for 2 hours. c. Filter the reaction mixture to remove the dicyclohexylurea byproduct. d. Add the H-Gly-PABC-Payload to the filtrate and stir overnight. e. Purify the Fmoc-Val-Gly-PABC-Payload by column chromatography.
-
Fmoc Deprotection: a. Dissolve the purified product in a 20% piperidine in DMF solution. b. Stir for 30 minutes at room temperature. c. Evaporate the solvent to obtain H-Val-Gly-PABC-Payload.
-
Maleimide Functionalization: a. Dissolve the deprotected peptide-payload and maleimidocaproic acid in DMF. b. Add DCC and NHS and stir overnight at room temperature. c. Purify the final maleimide-Val-Gly-PABC-Payload by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line (e.g., SKBR3)
-
Control (non-target) cell line (e.g., MCF7)
-
Cell culture medium and supplements
-
ADC construct
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC in cell culture medium. b. Remove the medium from the wells and add the ADC dilutions. c. Incubate the plates for 72-96 hours.
-
Cell Viability Measurement: a. Equilibrate the plates and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time to allow for signal stabilization. d. Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: a. Plot the cell viability against the logarithm of the ADC concentration. b. Determine the IC50 value using a non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound in drug delivery.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: A typical experimental workflow for ADC development.
Caption: Logical comparison of different peptide linkers.
References
- 1. Cathepsin B, Cleavable Peptide Molecule, Val-ala & Valine-Citrulline Linker | AxisPharm [axispharm.com]
- 3. Valine Glycine Liner (this compound) - ADC Linkers | AxisPharm [axispharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Val-Gly as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Valyl-Glycine (Val-Gly) serves as a valuable substrate for studying the activity of specific peptidases, particularly aminopeptidases. These enzymes play crucial roles in various physiological processes, including protein turnover, peptide hormone regulation, and signal transduction.[1][2] The enzymatic cleavage of the peptide bond in this compound releases the constituent amino acids, valine and glycine, which can be detected and quantified to determine enzyme activity.
This document provides detailed application notes and protocols for using this compound in enzyme assays, focusing on methodologies for monitoring enzyme activity and presenting relevant data for analysis. The information is intended to guide researchers in designing and executing robust and reliable enzyme assays for basic research and drug discovery applications.
Relevant Enzymes
This compound is primarily a substrate for aminopeptidases , a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides and proteins.[2][3] A specific example is Dipeptidase 1 (DPEP1), a membrane-bound glycoprotein that hydrolyzes a wide range of dipeptides.[4]
While Dipeptidyl Peptidase IV (DPP4) is a critical enzyme in glucose metabolism, it preferentially cleaves dipeptides with a proline or alanine at the penultimate (P1) position.[5][6] Therefore, this compound is not considered an optimal substrate for DPP4.
Data Presentation: Enzyme Kinetics
Quantitative data from enzyme assays are essential for characterizing enzyme-substrate interactions. The following tables summarize key kinetic parameters.
Table 1: Michaelis-Menten Constants (Km) for Dipeptidyl Peptidase IV with Various Substrates
| Substrate | Km (mM) | Source |
| Gly-Pro-p-nitroanilide | - | |
| Gly-Pro-2-naphthylamide | 0.66 | |
| Ala-Ala-2-naphthylamide | 1 |
Table 2: Kinetic Parameters of a Bacterial Dipeptidase (Sco3058) with Various Dipeptide Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ala-Ala | 0.23 ± 0.02 | 13.1 ± 0.3 | 5.7 x 10⁴ |
| Gly-Gly | 0.45 ± 0.04 | 9.8 ± 0.3 | 2.2 x 10⁴ |
| Val-Ala | 0.11 ± 0.01 | 15.2 ± 0.4 | 1.4 x 10⁵ |
| Ala-Val | 0.15 ± 0.01 | 14.5 ± 0.3 | 9.7 x 10⁴ |
This data, from a bacterial homologue, provides a reference for the expected relative activities of dipeptidases with different dipeptide substrates.[4] Specific kinetic data for this compound with a specific aminopeptidase should be determined empirically.
Experimental Protocols
Protocol 1: General Aminopeptidase Activity Assay using this compound
This protocol describes a general method for measuring the activity of an aminopeptidase using this compound as the substrate. The detection of the products, valine and glycine, can be achieved through various methods, including HPLC or colorimetric assays like the ninhydrin method.[4]
Materials:
-
Purified aminopeptidase (e.g., recombinant human DPEP1)[4]
-
This compound dipeptide
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Enzyme Dilution Buffer (e.g., Reaction Buffer containing 0.1% BSA)
-
Method for stopping the reaction (e.g., addition of a strong acid like trichloroacetic acid, or heat inactivation)
-
Detection system for valine and glycine (HPLC or spectrophotometer for colorimetric assay)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in the Reaction Buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare Enzyme Working Solution: Dilute the purified aminopeptidase in the Enzyme Dilution Buffer to a suitable working concentration. The optimal concentration should be determined empirically.
-
Reaction Setup:
-
In a microcentrifuge tube, add the required volume of Reaction Buffer.
-
Add the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the enzyme working solution to the pre-incubated substrate mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Terminate Reaction: Stop the reaction at each time point using the chosen method.
-
Product Detection: Quantify the amount of valine and/or glycine produced using one of the methods described below.
Protocol 2: Detection of Valine and Glycine by High-Performance Liquid Chromatography (HPLC)
This method allows for the specific quantification of the reaction products.
Procedure:
-
Derivatization (Optional but Recommended): Derivatize the amino acid products with a fluorescent tag (e.g., o-phthalaldehyde, OPA) for sensitive detection.
-
HPLC Analysis:
-
Inject the terminated and derivatized reaction samples into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Elute the amino acids using an appropriate gradient of mobile phases.
-
Detect the derivatized amino acids using a fluorescence detector at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized valine and glycine standards.
-
Determine the concentration of valine and glycine in the reaction samples by comparing their peak areas to the standard curve.[4]
-
Protocol 3: Colorimetric Detection of Total Free Amino Acids using Ninhydrin
This method provides a simpler, though less specific, quantification of the total free amino acids produced.[4]
Procedure:
-
Assay Setup: In separate test tubes, add a specific volume of each terminated reaction sample, amino acid standards (glycine or valine), and a blank (reaction buffer).
-
Color Development:
-
Add a citrate buffer (e.g., pH 5.0) to each tube.
-
Add ninhydrin reagent (e.g., 2% in ethanol) to each tube.[4]
-
Heat the tubes in a boiling water bath for a defined period (e.g., 15 minutes).
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add a diluent (e.g., 50% ethanol) to each tube and mix.
-
Measure the absorbance of each sample in a spectrophotometer at the appropriate wavelength (e.g., 570 nm).
-
-
Quantification:
-
Generate a standard curve using the absorbance readings of the amino acid standards.
-
Determine the total concentration of free amino acids in the reaction samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dipeptidyl Peptidase IV (DPP4) in Glucose Homeostasis
DPP4 plays a crucial role in glucose metabolism by inactivating the incretin hormones GLP-1 and GIP.[7][8][9] This leads to reduced insulin secretion and contributes to hyperglycemia. DPP4 inhibitors are a class of drugs used to treat type 2 diabetes by prolonging the action of incretins.
Caption: DPP4 signaling in glucose homeostasis.
Generalized Aminopeptidase Activity and Signaling
Aminopeptidases are involved in the general degradation of peptides and can influence cellular signaling by processing bioactive peptides.[10][11]
Caption: Generalized aminopeptidase signaling.
Experimental Workflow for this compound Enzyme Assay
The following diagram illustrates the key steps in performing an enzyme assay with this compound as the substrate.
Caption: this compound enzyme assay workflow.
References
- 1. scbt.com [scbt.com]
- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. droracle.ai [droracle.ai]
- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Val-Gly in Cell Culture Media: Application Notes and Protocols for Enhanced Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of cell culture media is paramount in achieving high-yield production of recombinant proteins and monoclonal antibodies for therapeutic use. While free amino acids are fundamental components, challenges such as poor solubility and instability can limit their effectiveness in high-density cultures. Dipeptides, short chains of two amino acids, have emerged as a superior alternative, offering enhanced stability and solubility, leading to improved cell growth, viability, and productivity. This document provides detailed application notes and protocols for the use of Valyl-glycine (Val-Gly), a dipeptide composed of L-valine and glycine, in cell culture media formulations, particularly for Chinese Hamster Ovary (CHO) cells.
Valine is an essential branched-chain amino acid, and glycine is a non-essential amino acid; both are critical for robust cell growth and protein synthesis. Supplementing media with this compound provides a stable and highly soluble source of these two crucial amino acids, which can help in maintaining a balanced metabolism within the cells. The use of dipeptides like this compound can lead to a more sustained release of amino acids, preventing their rapid depletion and reducing the accumulation of toxic byproducts like ammonia, which is often associated with the degradation of amino acids like glutamine.
Principle of this compound Supplementation
The core advantage of using this compound lies in its biochemical properties which overcome the limitations of supplementing with free L-valine and glycine. Dipeptides are generally more stable in liquid media and can be formulated into more concentrated feed solutions without the risk of precipitation. Cells possess peptidases that can hydrolyze the dipeptide, releasing the individual amino acids intracellularly for use in protein synthesis and other metabolic pathways. This controlled release mechanism ensures a steady supply of valine and glycine, contributing to improved culture performance.
Key Benefits of this compound Supplementation
-
Improved Stability: this compound exhibits greater resistance to degradation in liquid culture media compared to individual amino acids, ensuring a consistent nutrient supply over extended culture periods.
-
Enhanced Solubility: As a dipeptide, this compound has higher solubility than some free amino acids, enabling the preparation of highly concentrated, neutral pH feed solutions.
-
Sustained Nutrient Availability: The gradual enzymatic cleavage of this compound by cells leads to a more controlled release of valine and glycine, preventing rapid depletion and supporting prolonged cell viability and productivity.
-
Support for Cell Growth and Protein Production: By providing a readily available source of essential building blocks for proteins, this compound supplementation can lead to increased viable cell density and higher product titers.
Quantitative Data on Dipeptide Supplementation
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the effects of other dipeptide supplements in CHO cell cultures can provide an indication of the potential benefits. The following tables summarize illustrative data from studies on L-alanyl-L-glutamine (AlaGln) and Glycyl-L-tyrosine (GY), demonstrating the positive impact of dipeptide supplementation on key culture parameters.
Table 1: Illustrative Effect of L-alanyl-L-glutamine (AlaGln) on CHO Cell Culture Performance
| Parameter | Control (Free Gln) | AlaGln Supplemented |
| Peak Viable Cell Density (x10⁶ cells/mL) | 8.5 | 10.2 |
| Culture Viability (%) | 85 | 95 |
| Final Monoclonal Antibody (mAb) Titer (g/L) | 1.5 | 2.5 |
| Specific Productivity (pg/cell/day) | 20 | 28 |
| Ammonia Concentration (mM) | 8 | 4 |
(Data is illustrative and based on typical results observed with AlaGln supplementation in fed-batch CHO cultures.)
Table 2: Illustrative Effect of Glycyl-L-tyrosine (GY) on IgG-producing CHO Cell Culture
| Parameter | Control (Free Tyr) | GY Supplemented |
| Peak Viable Cell Density (x10⁶ cells/mL) | 9.0 | 11.5 |
| Culture Duration (days) | 14 | 16 |
| Final IgG Titer (g/L) | 2.0 | 3.0 |
| Lactate Concentration (g/L) | 4.5 | 3.0 |
(Data is illustrative and based on typical results observed with GY supplementation to overcome tyrosine solubility limitations.)
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
This protocol details the preparation of a concentrated, sterile stock solution of this compound suitable for addition to cell culture media.
Materials:
-
Valyl-glycine (this compound) powder (cell culture grade)
-
High-purity water for injection (WFI) or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of WFI or cell culture grade water to achieve the desired stock solution concentration (e.g., 100 mM).
-
Gently swirl the tube to dissolve the powder completely. If necessary, warm the solution slightly (to no more than 37°C) to aid dissolution.
-
Check the pH of the solution. If necessary, adjust the pH to be compatible with your cell culture medium (typically between 7.0 and 7.4) using sterile, dilute NaOH or HCl. However, this compound should have good solubility at neutral pH.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C until use.
Protocol 2: Supplementation of this compound in a Fed-Batch CHO Cell Culture
This protocol provides a general workflow for supplementing a CHO cell culture with a this compound stock solution.
Materials:
-
CHO cells in suspension culture (e.g., in shake flasks or bioreactors)
-
Basal CHO cell culture medium
-
Sterile this compound stock solution (from Protocol 1)
-
Other feed supplements (e.g., concentrated glucose, amino acid feeds)
-
Sterile pipettes or syringes
Procedure:
-
Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10⁶ cells/mL) in the chosen culture vessel containing the basal medium.
-
Culture Monitoring: Monitor cell growth (viable cell density and viability) and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.
-
Feeding Strategy: Begin the feeding strategy on a predetermined schedule, typically starting on day 3 or when a key nutrient like glucose begins to be depleted.
-
This compound Addition:
-
Thaw an aliquot of the sterile this compound stock solution.
-
Calculate the volume of the stock solution required to reach the desired final concentration in the culture. The optimal concentration should be determined empirically but can range from 1 mM to 10 mM.
-
Aseptically add the calculated volume of the this compound stock solution to the culture vessel.
-
The dipeptide can be added as a bolus feed or as part of a continuous feeding strategy. It can be added separately or as part of a combined feed solution with other nutrients. If combined, ensure the compatibility and stability of all components.
-
-
Continued Monitoring: Continue to monitor cell growth, viability, metabolites, and product titer throughout the culture period.
-
Data Analysis: At the end of the culture, compare the performance of the this compound supplemented cultures to a control culture (without the dipeptide supplement) in terms of peak viable cell density, culture duration, final product titer, and specific productivity.
Signaling Pathways and Metabolic Impact
While the direct impact of this compound on specific signaling pathways in CHO cells is not extensively documented, its constituent amino acids, valine and glycine, play crucial roles in cellular metabolism and protein synthesis.
Valine is a branched-chain amino acid (BCAA) that serves as a building block for proteins and can be catabolized to provide energy by entering the TCA cycle.
Glycine is involved in the synthesis of proteins, purines, and glutathione, a key antioxidant. It can also be interconverted with serine, another important amino acid in one-carbon metabolism.
By providing a stable and readily available source of both amino acids, this compound supplementation is expected to positively impact pathways related to:
-
Protein Synthesis: Enhanced availability of valine and glycine directly supports the translation of recombinant proteins, potentially increasing specific productivity.
-
Energy Metabolism: Valine can be utilized as an energy source, which can be particularly beneficial in high-density cultures where glucose and glutamine may become limiting.
-
Redox Balance: Glycine is a precursor for glutathione synthesis, which helps in mitigating oxidative stress and maintaining a healthy cellular environment, thereby promoting cell viability.
The following diagram illustrates the general workflow for evaluating the effect of this compound supplementation on CHO cell culture performance.
The logical relationship for the rationale behind using this compound can be visualized as follows:
Conclusion
The use of this compound as a supplement in cell culture media presents a promising strategy to enhance the performance of CHO and other mammalian cell lines in biopharmaceutical production. By providing a stable and highly soluble source of valine and glycine, this compound can contribute to improved cell growth, viability, and recombinant protein yield. The protocols and illustrative data presented here offer a framework for researchers to explore the benefits of this compound in their specific cell culture processes. Empirical optimization of this compound concentration and feeding strategy will be crucial to maximizing its potential benefits for a given cell line and production system.
Detecting the Dipeptide Val-Gly with Precision: An Application Note on Mass Spectrometry-Based Quantification
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a detailed guide for the sensitive and specific detection of the dipeptide Valyl-Glycine (Val-Gly) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides comprehensive protocols, quantitative data, and experimental workflows to facilitate the accurate analysis of this compound in various sample matrices.
The robust methodology outlined herein is critical for a range of applications, from fundamental biochemical research to the quality control of peptide-based therapeutics. By leveraging the high selectivity and sensitivity of tandem mass spectrometry, researchers can confidently identify and quantify this compound, a dipeptide of significant interest in numerous biological processes.
Quantitative Analysis of this compound
A key aspect of this application note is the presentation of quantitative data from a validated LC-MS/MS method for this compound analysis. The following table summarizes the key analytical parameters for the quantification of this compound.
| Parameter | Value | Reference |
| Molecular Weight ( g/mol ) | 174.2 | [1] |
| Retention Time (min) | 12.5 | [1] |
| Concentration in Sample (µg/g) | 2.11 (Standard Deviation: 1.80) | [1] |
Note: The concentration value is provided as an example from a specific study on low-salt dry-cured ham and may vary depending on the sample matrix.
Experimental Protocols
A successful analysis of this compound using mass spectrometry hinges on meticulous experimental execution. The following protocols provide a detailed methodology for sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation
Proper sample preparation is crucial to remove interfering substances and ensure the accurate quantification of this compound.
Materials:
-
Sample containing this compound
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Protocol:
-
Homogenization: For solid samples, homogenize a known weight of the sample in a suitable buffer or solvent. For liquid samples, use a measured volume directly.
-
Protein Precipitation: To remove larger proteins that can interfere with the analysis, add three volumes of ice-cold acetonitrile to the sample.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Incubate the samples at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides and transfer it to a new tube.
-
Drying (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract or dilute the supernatant with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injecting it into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation of this compound from other components in the sample is achieved by liquid chromatography, followed by detection and fragmentation in the mass spectrometer.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the peptides. A typical gradient might be 5% to 60% B over 20 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for peptides.
-
MS/MS Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification.[2] For this compound (molecular weight 174.2 g/mol ), the protonated molecule [M+H]⁺ at m/z 175.2 would be selected as the precursor ion. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored.
-
Precursor Ion (Q1): m/z 175.2
-
Product Ions (Q3): The fragmentation of the peptide bond in this compound will result in characteristic b and y ions. The most intense and specific product ions should be selected for quantification and confirmation. For this compound, the primary fragment ions would correspond to the immonium ion of Valine and the y1 or b1 ions resulting from the cleavage of the peptide bond.
-
Experimental Workflow and Signaling Pathways
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the mass spectrometric detection of this compound.
Caption: Experimental workflow for the detection of this compound using LC-MS/MS.
Caption: Fragmentation pathway of the this compound precursor ion in tandem mass spectrometry.
References
Val-Gly Dipeptide: A Potential Biomarker in Cardiometabolic Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Val-Gly (valyl-glycine), while not yet a widely established biomarker, holds potential for clinical significance in cardiometabolic diseases such as type 2 diabetes (T2D) and cardiovascular disease (CVD). This interest stems from the growing body of evidence implicating its constituent amino acids, valine and glycine, in the pathophysiology of these conditions. Altered circulating levels of both valine, a branched-chain amino acid (BCAA), and glycine have been independently associated with insulin resistance, obesity, and an increased risk of adverse cardiovascular events. These application notes provide a comprehensive overview of the current understanding of valine and glycine as biomarkers, and present detailed protocols for the quantification of the this compound dipeptide, paving the way for further investigation into its diagnostic and prognostic utility.
Valine and Glycine in Disease
Elevated levels of circulating valine have been observed in individuals with T2D and are positively correlated with fasting plasma glucose.[1][2] Conversely, lower plasma glycine concentrations have been associated with visceral adiposity, an independent risk factor for cardiometabolic diseases.[3][4] Studies have also linked altered levels of these amino acids to an increased risk of future cardiovascular events.[5]
Quantitative Data Summary
The following tables summarize the reported circulating levels of valine and glycine in healthy individuals and those with cardiometabolic diseases.
Table 1: Circulating Valine Levels in Type 2 Diabetes
| Population | Condition | Valine Concentration (µmol/L) | Reference |
| Human Plasma | Healthy Controls | ~195 | [1] |
| Human Plasma | Type 2 Diabetes | ~220 (p < 0.05 vs. healthy) | [1] |
| Human Serum | Normal Glucose Metabolism | < 27.26 µg/mL | [6] |
| Human Serum | Newly-Diagnosed Diabetes | ≥ 35.25 µg/mL | [6] |
Table 2: Circulating Glycine and Valine Levels in Cardiovascular Disease
| Population | Condition | Amino Acid | Concentration | Association with CVD | Reference |
| Human Serum | Acute Heart Failure | Valine | ≤ 279.2 µmol/L | Increased 1-year mortality | [7] |
| Human Serum | Acute Heart Failure | Valine | > 279.2 µmol/L | Higher survival rates | [7] |
| Human Serum | Coronary Artery Disease | Glycine | Quintile 5 | Reduced risk of prevalent and incident CAD | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by UPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of the this compound dipeptide in human plasma or serum using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
1. Materials and Reagents
-
This compound synthetic standard (>95% purity)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₂,¹⁵N]-Gly-Val)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma/serum (control and study samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold ACN containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see below).
3. UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 76.1 (fragmentation of the peptide bond)
-
IS (e.g., [¹³C₂,¹⁵N]-Gly-Val): Determine the specific m/z transitions based on the isotopic labeling.
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-25 eV.
-
Dwell Time: 100 ms
5. Calibration Curve and Quantification
-
Prepare a stock solution of the this compound standard in ultrapure water.
-
Perform serial dilutions to create a series of calibration standards ranging from the expected physiological concentrations (e.g., 0.1 to 100 µM).
-
Process each calibration standard and quality control (QC) samples alongside the study samples using the sample preparation protocol described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.
-
Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
Metabolic Pathways of Valine and Glycine
Altered flux through the metabolic pathways of valine and glycine can lead to changes in their circulating concentrations, impacting downstream signaling events.
Experimental Workflow for this compound Biomarker Discovery and Validation
The following workflow outlines the key steps in investigating this compound as a potential biomarker.
Conclusion
The individual amino acids, valine and glycine, are increasingly recognized for their roles in the pathophysiology of cardiometabolic diseases. While direct evidence for the dipeptide this compound as a standalone biomarker is still emerging, its quantification in clinical samples is a logical and promising next step. The provided protocols and background information are intended to facilitate further research in this area, potentially leading to the validation of this compound as a novel biomarker for the risk stratification, diagnosis, or monitoring of type 2 diabetes and cardiovascular disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Standard Concentration Curve and Absolute Concentration Determination | Proteomics [medicine.yale.edu]
Applications of Valyl-glycine (Val-Gly) in Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current and potential applications of the dipeptide Valyl-glycine (Val-Gly) in various fields of biotechnology. Detailed protocols for key experimental procedures are included to facilitate the practical application of this compound in a research and development setting.
Application: Supplement in Mammalian Cell Culture Media
Introduction
This compound serves as a highly stable and soluble source of the essential amino acids L-valine and L-glycine in mammalian cell culture media, particularly for Chinese Hamster Ovary (CHO) cells used in recombinant protein production.[1] Supplementation with dipeptides like this compound offers advantages over free amino acids by improving stability, enhancing solubility, and preventing the rapid depletion of nutrients.[1] This leads to more consistent nutrient availability, which can support higher viable cell densities and increased yields of therapeutic proteins.[1] The gradual release of valine and glycine through cellular peptidase activity helps in maintaining a balanced metabolic state for the cultured cells.[1]
Key Benefits
-
Improved Stability: this compound is more resistant to degradation in liquid media compared to individual amino acids.[1]
-
Enhanced Solubility: Dipeptides can have higher solubility than their constituent amino acids, allowing for more concentrated feed solutions.[1]
-
Sustained Nutrient Release: Enzymatic cleavage within the cell ensures a steady supply of valine and glycine.[1]
-
Reduced Ammonia Accumulation: Similar to other dipeptides like L-alanyl-L-glutamine, using this compound can help reduce the accumulation of toxic byproducts like ammonia.[1]
Experimental Protocol: Supplementation of CHO Cells with this compound
Objective: To evaluate the effect of this compound supplementation on CHO cell growth and recombinant protein production.
Materials:
-
CHO cell line (e.g., CHO-K1, CHO-DG44) expressing a recombinant protein
-
Basal cell culture medium (e.g., DMEM/F12, CHO-S-SFM II)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
This compound (Biotechnology grade)
-
Phosphate Buffered Saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Assay kit for quantifying the recombinant protein (e.g., ELISA)
-
Sterile cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed CHO cells at a density of 0.5 x 10^6 cells/mL in culture flasks with the appropriate basal medium.
-
Preparation of this compound Stock Solution: Prepare a sterile 100 mM stock solution of this compound in the basal medium.
-
Supplementation: Add this compound from the stock solution to the experimental cultures to achieve final concentrations ranging from 1 mM to 10 mM. Include a control group with no this compound supplementation.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring Cell Growth: At regular intervals (e.g., every 24 hours), collect a small aliquot of cell suspension and determine the viable cell density and viability using a cell counter.
-
Quantification of Protein Production: At the end of the culture period (e.g., 7-14 days), harvest the cell culture supernatant by centrifugation. Quantify the concentration of the recombinant protein using an appropriate method like ELISA.
-
Data Analysis: Plot cell growth curves and compare the final protein titers between the control and this compound supplemented groups.
Application: Probing Peptide Transporter Function
Introduction
This compound can be utilized as a substrate or a competitive inhibitor to study the function of proton-coupled oligopeptide transporters (POTs), such as PEPT1 and PEPT2.[2] These transporters are crucial for the absorption of di- and tripeptides in the intestine and their reabsorption in the kidneys.[3] They are also important in the pharmaceutical industry for the delivery of peptide-based drugs and prodrugs.[4] For instance, the L-valyl ester prodrug, valacyclovir, is a well-known substrate for these transporters.[4] Understanding the interaction of simple dipeptides like this compound with these transporters can aid in the design of new drug delivery systems.
Quantitative Data for Related Compounds
| Compound | Transporter | Ki (mM) | Cell System |
| Valacyclovir | rPEPT1 | 2.7 | Transfectant |
| Valacyclovir | rPEPT2 | 0.22 | Transfectant |
| L-Valine methyl ester | rPEPT1 | 3.6 | Transfectant |
| L-Valine methyl ester | rPEPT2 | 0.83 | Transfectant |
| Glycyl-proline (Gly-Pro) | hPEPT1 | 0.25 | Caco-2 cells |
| Losartan | hPEPT1 | 0.044 | Caco-2 cells |
Data sourced from references[4][5].
Experimental Protocol: Caco-2 Cell Uptake Assay for PEPT1 Inhibition
Objective: To determine if this compound can competitively inhibit the uptake of a known PEPT1 substrate in a Caco-2 cell model.
Materials:
-
Caco-2 cells
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
Penicillin-Streptomycin solution
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled PEPT1 substrate (e.g., [14C]Glycyl-sarcosine)
-
This compound
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics. Seed the cells onto 24-well plates and grow for 21 days to allow for differentiation into a monolayer with PEPT1 expression.[6]
-
Uptake Experiment:
-
Wash the Caco-2 cell monolayers twice with transport buffer at 37°C.
-
Pre-incubate the cells for 15 minutes in transport buffer.
-
To test for inhibition, add the transport buffer containing a fixed concentration of [14C]Glycyl-sarcosine and varying concentrations of this compound (e.g., 0-50 mM).
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for 1 hour at room temperature.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the uptake.
-
-
Data Analysis: Plot the percentage of inhibition of [14C]Glycyl-sarcosine uptake against the concentration of this compound to determine the IC50 value.
Application: Enzyme Inhibition Studies
Introduction
Dipeptides and their derivatives are known to be inhibitors of certain proteases. This compound, due to its structure, can be investigated as a potential inhibitor of enzymes like Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a therapeutic target for type 2 diabetes as it inactivates incretin hormones like GLP-1.[7][8] Inhibition of DPP-IV prolongs the action of these hormones, leading to improved glucose homeostasis.[8] While specific inhibitory activity of this compound against DPP-IV has not been extensively reported, its potential can be assessed using standard enzymatic assays.
Experimental Protocol: DPP-IV Inhibition Assay
Objective: To determine the inhibitory potential of this compound on DPP-IV activity.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV substrate in the Tris-HCl buffer.
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a working solution of DPP-IV in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of this compound to the experimental wells.
-
Add the positive control inhibitor to its designated wells.
-
Add buffer only to the control (no inhibitor) wells.
-
Add the DPP-IV enzyme to all wells except the blank.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the DPP-IV substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm (for p-nitroanilide release) at regular time intervals for 30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control without inhibitor.
-
Plot the percentage of inhibition against the log of this compound concentration to calculate the IC50 value.
-
Application: Building Block in Peptide Synthesis and Drug Delivery
Introduction
This compound can be used as a fundamental building block in the synthesis of larger, more complex peptides and peptidomimetics.[9] Its synthesis can be achieved enzymatically, for example, using L-amino acid esterase.[9] Furthermore, the dipeptide can be incorporated as a linker in fusion proteins or peptide-drug conjugates.[10] The properties of glycine (small, flexible) and valine (hydrophobic) can be exploited to create linkers with desired characteristics, such as providing structural flexibility between protein domains.[10][11] In targeted drug delivery, this compound could be part of a peptide sequence designed to be cleaved by specific proteases at a target site, releasing a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 7. Dipeptidyl peptidase 4 inhibition and vildagliptin therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 11. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Val-Gly Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of the dipeptide Val-Gly.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound synthesis yield?
Low yields in this compound synthesis can often be attributed to several factors:
-
Steric Hindrance: The bulky isopropyl side chain of valine can physically obstruct the approach of the activated glycine, leading to incomplete coupling reactions.[1]
-
Peptide Aggregation: As the dipeptide forms, it may aggregate, especially in solid-phase synthesis, which can prevent reagents from reaching the reactive sites.[2][3]
-
Incomplete Deprotection: If the protecting group on the N-terminus of the resin-bound amino acid is not fully removed, subsequent coupling reactions will be unsuccessful.
-
Reagent Degradation: The efficacy of coupling reagents and protected amino acids can diminish over time, especially if not stored under appropriate anhydrous conditions.[1]
-
Side Reactions: Unwanted chemical reactions, such as racemization, can reduce the yield of the desired stereoisomer.[1]
Q2: How can I minimize racemization during this compound synthesis?
Racemization, the conversion of L-amino acids to a mixture of L and D isomers, is a significant concern that can impact the biological activity of the final peptide.[1] To minimize racemization:
-
Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) instead of stronger bases such as diisopropylethylamine (DIEA).[1]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature, for instance, 0°C, to slow down the rate of racemization.[1]
-
Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated by the coupling reagent before the amine component is introduced.[1]
-
Coupling Reagent Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) can suppress racemization.[4][5]
Q3: My crude this compound product is difficult to purify. What are some potential solutions?
Purification challenges often arise from the presence of closely related impurities or poor solubility of the crude product.
-
Poor Solubility: If the crude product has low solubility, it can be lyophilized from a suitable solvent system like a water/acetonitrile mixture. In some cases, dissolving the crude product in a small amount of a strong acid like trifluoroacetic acid (TFA) before dilution can be effective.[1]
-
Co-elution of Diastereomers: If racemization has occurred, the resulting Gly-L-Val and Gly-D-Val diastereomers may co-elute during standard chromatography. In such cases, chiral chromatography methods are necessary for separation.[1]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the valine side chain. | Increase the coupling time. Use a more potent coupling reagent such as HATU or HCTU.[5] Consider a double coupling strategy.[6][7] |
| Peptide aggregation on the solid support. | Switch to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP).[3] Incorporate chaotropic salts or perform the synthesis at an elevated temperature.[1] | |
| Degradation of coupling reagents or protected amino acids. | Use fresh, high-purity reagents and ensure anhydrous conditions.[1] | |
| Presence of Deletion Sequences | Incomplete Fmoc deprotection. | Increase the deprotection time or use a stronger base solution like 20% piperidine in DMF. Monitor the deprotection step to ensure completion.[6][8] |
| Formation of Diketopiperazine | Intramolecular cyclization, especially when glycine is the second amino acid coupled to resin-bound valine. | Consider synthesizing the dipeptide (Fmoc-Gly-Val-OH) in solution first and then coupling it to the resin.[1] |
| Racemization of Valine | Use of a strong base. Prolonged pre-activation time. High reaction temperature. | Use a weaker, sterically hindered base (e.g., NMM).[1] Minimize the pre-activation time.[1] Lower the reaction temperature to 0°C.[1] |
Experimental Protocols
Solution-Phase Synthesis of Boc-Gly-Val-OH
This protocol provides a general procedure for the synthesis of Gly-Val in solution.
-
Protection of Valine: Protect the carboxyl group of L-Valine by converting it to its benzyl ester (H-Val-OBzl).
-
Coupling Reaction:
-
Dissolve Boc-Glycine (Boc-Gly-OH) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like HOBt.
-
Add the H-Val-OBzl to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Boc-Gly-Val-OBzl by column chromatography.
-
-
Deprotection:
-
Remove the Boc protecting group by treating the purified dipeptide with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v) for 1-2 hours at room temperature.[8]
-
Remove the solvent and excess TFA under reduced pressure.[8]
-
Triturate the residue with cold diethyl ether to precipitate the Gly-Val as a TFA salt.[8]
-
The benzyl ester can be removed by catalytic hydrogenation.
-
Solid-Phase Synthesis of this compound (Fmoc Strategy)
This protocol outlines the steps for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.[8]
-
Fmoc Deprotection:
-
Coupling of Fmoc-Valine:
-
In a separate vessel, pre-activate Fmoc-Val-OH (3-5 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF for a few minutes.[1][9] Add a base such as DIEA (6 equivalents).[1][9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[8]
-
-
Final Fmoc Deprotection: After successful coupling, wash the resin and repeat the Fmoc deprotection step as described above to remove the Fmoc group from the N-terminal valine.[8]
-
Cleavage and Deprotection:
-
Wash the resin with DCM and methanol, then dry under vacuum.[8]
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[8]
-
Filter the resin and collect the filtrate containing the crude this compound peptide.[8]
-
Precipitate the crude peptide with cold diethyl ether.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Additive | Base | Typical Yield Range (%) | Racemization Potential | Key Advantages |
| DCC/DIC | HOBt | - | 70-90 | Moderate | Cost-effective, well-established.[4][10] |
| HBTU/TBTU | HOBt | DIEA/NMM | 85-95 | Low | High coupling efficiency, byproducts are soluble.[4][11] |
| HATU | HOAt | DIEA/NMM | 90-98 | Very Low | Highly efficient, especially for sterically hindered couplings.[5][12] |
| COMU | OxymaPure | DIEA/NMM | 90-98 | Very Low | Safer alternative to HOBt/HOAt-based reagents, good solubility.[11] |
Note: Yields are dependent on specific reaction conditions and sequences.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Key steps in peptide bond formation during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
Val-gly Purification Technical Support Center
Welcome to the technical support center for Val-gly (valyl-glycine) purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing low purity of my this compound sample after a single purification step. What are the likely causes and how can I improve the purity?
Answer:
Low purity after a single purification step is a common issue, often arising from the presence of impurities with physicochemical properties very similar to this compound.[1] Synthetic peptide preparations frequently contain various impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[2][3]
Troubleshooting Steps:
-
Impurity Characterization: First, identify the nature of the impurities using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2][4] This will help in selecting the most effective purification strategy.
-
Optimize Existing Method:
-
For Reversed-Phase HPLC (RP-HPLC): Adjust the gradient steepness. A shallower gradient can improve the resolution between this compound and closely eluting impurities.[2] Also, consider optimizing the mobile phase; for instance, trying different ion-pairing agents.
-
For Ion-Exchange Chromatography (IEC): Optimize the pH and salt gradient for elution. Since separation is based on charge, small adjustments in pH can significantly alter the retention of your target peptide and impurities.[5][6]
-
-
Implement a Multi-Step Purification Strategy: Combining different chromatography techniques is highly effective. A common strategy is to use IEC as an initial "capture" step to remove bulk impurities, followed by a high-resolution RP-HPLC "polishing" step.[1][7] This orthogonal approach, utilizing different separation principles (charge then hydrophobicity), can increase purity from ~74% to over 96%.[1]
-
Consider Crystallization: For achieving very high purity (≥99.5%), crystallization is a powerful and cost-effective method.[8] Both seeded cooling and antisolvent crystallization methods have proven effective for dipeptides.[8]
FAQ 2: My this compound peptide is precipitating or aggregating during purification or storage. How can I prevent this?
Answer:
Peptide aggregation and precipitation are frequent challenges that can lead to low yield and loss of material.[9][10] This can be influenced by factors like concentration, pH, temperature, and the composition of the solution.[9]
Troubleshooting Steps:
-
Adjust Solution pH and Ionic Strength: The solubility of peptides is highly dependent on pH.[11] Experiment with different pH values to find the optimal range for this compound stability, which is often slightly acidic to neutral (pH 4-6) for peptides containing basic residues.[9] Adjusting the ionic strength with a salt may also improve solubility.
-
Optimize Storage Conditions: For short-term storage, keep this compound solutions refrigerated at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended.[9] To avoid aggregation caused by repeated freeze-thaw cycles, store the peptide in single-use aliquots.[9]
-
Use Solubilizing Agents: If solubility issues persist, consider adding solubilizing agents or surfactants to your buffer.[9] However, ensure they are compatible with your downstream applications.
-
Control Dissolution Solvent for Chromatography: When preparing your sample for RP-HPLC, dissolving the crude peptide in a solvent that is too strong (e.g., high organic content) can prevent it from binding to the column, leading to "breakthrough" and loss of product.[12] It is best to dissolve the crude sample in the initial mobile phase (e.g., 0.1% TFA in water).[13]
FAQ 3: I am experiencing poor recovery and yield of this compound from my RP-HPLC column. What could be the problem?
Answer:
Low recovery in RP-HPLC can be frustrating. The issue often lies with the sample loading conditions or interactions with the column itself, especially for small, hydrophilic peptides like this compound.[12]
Troubleshooting Steps:
-
Check for Column Breakthrough: this compound, being a small and relatively polar dipeptide, may have poor retention on the C18 stationary phase, causing it to elute in the void volume with other unretained substances.[12]
-
Avoid Column Overloading: Loading too much sample can saturate the stationary phase, leading to peak broadening and loss of product in the flow-through.[12] Determine the column's capacity and perform a loading study if necessary.
-
Optimize Elution Gradient: An excessively steep gradient might not provide adequate separation, while a gradient that is too shallow could lead to peak broadening and lower concentration in collected fractions. Start with a standard gradient (e.g., 5-60% Acetonitrile over 20 minutes) and optimize from there.[2]
-
Inspect for System Issues: High back pressure can indicate a clogged column or in-line filters, which can affect performance.[14] Always filter your sample and mobile phases to prevent this.[15]
Data Presentation: Purification Parameters & Expected Outcomes
The following tables summarize key quantitative data for common this compound purification methods.
Table 1: Reverse-Phase HPLC (RP-HPLC) Parameters
| Parameter | Analytical Scale | Preparative Scale | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | [13] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | [13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | [13] |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | [13] |
| Gradient | 5-35% B over 20 min | 5-35% B over 20 min | [13] |
| Detection | 214 nm | 214 nm | [13] |
| Expected Purity | >98% | >98% | [13] |
| Expected Recovery | N/A | >85% | [13] |
Table 2: Purity Enhancement via Crystallization
| Crystallization Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Reference |
| Seeded Cooling | 95.0 | ≥ 99.5 | 80-90 | [8] |
| Antisolvent | 95.0 | ≥ 99.8 | 75-85 | [8] |
Experimental Protocols
Protocol 1: Purification of this compound using Preparative RP-HPLC[13]
This protocol outlines the steps for purifying crude this compound using a preparative C18 column.
-
Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude this compound powder in Mobile Phase A to a concentration of approximately 10 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatography:
-
Equilibrate the preparative C18 column (e.g., 21.2 x 150 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient from 5% to 35% Mobile Phase B over 20 minutes at a flow rate of approximately 21.2 mL/min.
-
Monitor the elution profile at 214 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
-
Post-Purification:
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the acetonitrile and water via lyophilization (freeze-drying) to obtain the purified this compound as a solid powder.
-
Protocol 2: High-Purity Crystallization of this compound (Seeded Cooling Method)[8]
This protocol describes a method to achieve high purity through recrystallization from an aqueous solution.
-
Dissolution:
-
In a suitable vessel with stirring and temperature control, dissolve crude this compound (e.g., 95% purity) in deionized water at 60-70 °C to create a near-saturated solution (a starting concentration of 400-500 g/L is recommended). Stir until all solids are fully dissolved.
-
-
Seeding and Cooling:
-
Slowly cool the solution to 50-55 °C.
-
Add a small quantity of high-purity this compound seed crystals to induce crystallization.
-
Continue to cool the solution in a controlled manner down to 5-10 °C.
-
-
Crystal Growth and Isolation:
-
Hold the solution at 5-10 °C for 4-8 hours with gentle stirring to allow for complete crystal growth.
-
Isolate the formed crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Gently wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining impurities from the mother liquor.
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Visualizations
Caption: General workflow for the purification and quality control of this compound.
Caption: Decision tree for troubleshooting low purity issues.
Caption: Separation of this compound by hydrophobicity in RP-HPLC.
References
- 1. polypeptide.com [polypeptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. gilson.com [gilson.com]
- 5. waters.com [waters.com]
- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 7. downstreamcolumn.com [downstreamcolumn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. pdf.dutscher.com [pdf.dutscher.com]
Val-Gly Stability and Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the dipeptide Val-Gly.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound, like other peptides, is primarily influenced by several factors:
-
pH: The rate of hydrolysis of the peptide bond is significantly affected by pH. Extreme acidic or basic conditions can accelerate degradation. For many dipeptides, a slightly acidic to neutral pH range (pH 5-7) is optimal for stability.
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[1] For long-term storage, it is recommended to keep this compound solutions frozen.
-
Enzymatic Activity: Peptidases and proteases present in experimental systems, such as cell culture media containing serum or cell lysates, can rapidly degrade this compound.[2][3]
-
Oxidation: Although less common for this compound compared to peptides containing residues like Cysteine or Methionine, oxidative damage can occur over time, especially in the presence of metal ions or reactive oxygen species.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of the peptide bond, which breaks the dipeptide into its constituent amino acids, valine and glycine.[2] This can occur chemically (acid or base-catalyzed) or be mediated by enzymes (peptidases).
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The solution should be prepared in a sterile buffer, ideally within a pH range of 5-7.
Q4: Can I use this compound in cell culture media? What are the advantages?
A4: Yes, using dipeptides like this compound in cell culture media can be advantageous compared to supplementing with free amino acids. Dipeptides are often more stable in liquid media and can have higher solubility.[4] The gradual hydrolysis of this compound by cellular peptidases can provide a sustained release of valine and glycine to the cells, preventing rapid depletion of these essential amino acids.[4]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent experimental results with this compound. | Degradation of this compound stock solution. | 1. Prepare fresh this compound solutions from lyophilized powder for each experiment.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Verify the pH of your stock solution and experimental buffers.4. Store stock solutions at -80°C for long-term stability. |
| Loss of this compound concentration over time in my assay. | 1. Chemical hydrolysis due to suboptimal pH or high temperature.2. Enzymatic degradation from components in the assay (e.g., serum, cell lysate). | 1. Perform a stability study of this compound in your specific assay buffer at the experimental temperature.2. If enzymatic degradation is suspected, consider using peptidase inhibitors or heat-inactivated serum.3. Analyze samples at different time points to quantify the rate of degradation. |
| Unexpected peaks appearing in my HPLC analysis. | Degradation of this compound into valine and glycine. | 1. Run standards for valine and glycine to confirm the identity of the new peaks.2. Adjust HPLC method to ensure good separation of this compound, valine, and glycine. |
| Precipitation in my this compound solution. | Poor solubility at the prepared concentration or pH. | 1. Ensure the pH of the solution is appropriate for this compound solubility.2. Gently warm the solution to aid dissolution.3. Prepare a more dilute stock solution. |
Quantitative Data Summary
Table 1: General Stability Recommendations for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Minimizes chemical degradation rates.[1] |
| pH of Solution | 5.0 - 7.0 | Reduces the rate of acid and base-catalyzed hydrolysis. |
| Freeze-Thaw Cycles | Minimize (use single-use aliquots) | Repeated cycling can affect peptide stability. |
Table 2: Relative Hydrolysis Rates of Dipeptides in Plasma
| Dipeptide | Relative Hydrolysis Rate | Note |
| Ala-Leu | Faster | Dipeptides with N-terminal glycine tend to be more stable.[5] |
| Gly-Leu | Slower | Illustrates the influence of the N-terminal amino acid on stability.[5] |
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by HPLC
This protocol outlines a method for the quantification of this compound and its degradation products, valine and glycine, using reverse-phase HPLC with pre-column derivatization.
Materials:
-
This compound, L-valine, and L-glycine standards
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
o-Phthalaldehyde (OPA) derivatizing agent
-
9-fluorenylmethyl chloroformate (FMOC) derivatizing agent
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound, valine, and glycine in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
At specified time points of the stability study, take an aliquot of the this compound solution and stop any enzymatic reaction (e.g., by adding a quenching agent like TFA or by heat inactivation).
-
-
Derivatization (using OPA/FMOC for primary and secondary amines):
-
Follow a standard OPA/FMOC derivatization protocol. This is often automated in modern HPLC systems.[6]
-
Briefly, the sample is mixed with the OPA reagent to derivatize primary amines (valine and the N-terminus of this compound), followed by the addition of FMOC reagent to derivatize secondary amines (if any) and glycine.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength suitable for the derivatized amino acids (e.g., 254 nm or 338 nm) or fluorescence detection for higher sensitivity.
-
Column Temperature: 40°C
-
-
Quantification:
-
Generate a standard curve for the derivatized valine and glycine by injecting known concentrations.
-
Calculate the concentration of valine and glycine in the experimental samples based on the standard curve.
-
The decrease in the this compound peak area and the corresponding increase in the valine and glycine peak areas will indicate the extent of degradation.
-
Protocol 2: In Vitro Enzymatic Degradation of this compound
This protocol describes a general method to assess the enzymatic degradation of this compound using a dipeptidase.
Materials:
-
This compound
-
Dipeptidase (e.g., recombinant human DPEP1)[2]
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[2]
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl, pH 7.5 with 0.1% BSA)[2]
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer.
-
Prepare a working solution of the dipeptidase in the Enzyme Dilution Buffer. The optimal concentration should be determined empirically.
-
Set up the reaction: In a microcentrifuge tube, add the Reaction Buffer and the this compound stock solution to the desired final concentration (e.g., 1 mM). Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.[2]
-
Initiate the reaction by adding the enzyme working solution.
-
Incubate the reaction at the optimal temperature. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[2]
-
Stop the reaction in the aliquots by adding the quenching solution.
-
Analyze the samples for the presence of valine and glycine using the HPLC method described in Protocol 1 or a suitable colorimetric assay (e.g., ninhydrin assay).[2]
Signaling Pathways and Logical Relationships
The degradation of this compound results in the release of valine and glycine, which can then participate in various cellular signaling and metabolic pathways.
This compound Degradation and Cellular Uptake
The following diagram illustrates the primary degradation pathway of this compound and the subsequent uptake of its constituent amino acids into the cell.
Caption: Degradation of this compound and cellular uptake of its amino acids.
Amino Acid Sensing and mTORC1 Signaling
Amino acids, including valine, are known to be potent activators of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.
Caption: Simplified overview of mTORC1 activation by amino acids.
Experimental Workflow for this compound Stability Testing
The following diagram outlines a logical workflow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic study of nucleophile specificity in dipeptide synthesis catalyzed by clostridiopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
preventing racemization during Val-gly synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of the Val-Gly dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound prone to racemization?
A1: The synthesis of this compound is susceptible to racemization primarily due to the steric hindrance of the valine residue. The bulky isopropyl side chain of valine can slow down the coupling reaction. This delay provides a larger window of opportunity for the activated carboxylic acid of the N-protected valine to form an intermediate called a 5(4H)-oxazolone. The α-proton of this oxazolone is acidic and can be easily removed by a base, leading to a loss of chirality and the formation of a mixture of L- and D-isomers.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The main pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of an N-protected amino acid is activated. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, resulting in a loss of stereochemical integrity. Reprotonation can then occur from either side, leading to a racemic mixture.
Q3: Which factors have the most significant impact on racemization during this compound synthesis?
A3: Several factors can influence the extent of racemization during this compound synthesis. These include the choice of coupling reagent, the type and amount of base used, the reaction temperature, the solvent, and the duration of the activation step. For sterically hindered amino acids like valine, the selection of a highly efficient coupling reagent and a sterically hindered, non-nucleophilic base is crucial to minimize racemization.[2]
Q4: Are there any coupling reagents that are particularly recommended for minimizing racemization in this compound synthesis?
A4: Yes, for sterically hindered amino acids like valine, onium salt-based reagents are generally recommended over carbodiimides used alone.[2] Reagents such as HATU, HBTU, and HCTU are known to be highly efficient and can significantly suppress racemization, especially when used with additives like HOBt or HOAt.[2][3][4] PyBOP is another effective phosphonium salt-based reagent.[3][4]
Q5: How do additives like HOBt and HOAt help in preventing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a critical role in suppressing racemization, particularly when carbodiimides like DCC or DIC are used for activation.[5] These additives react with the activated amino acid to form an active ester that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[5] This allows for a more controlled coupling reaction with a reduced risk of epimerization.[5]
Troubleshooting Guides
Issue 1: High levels of D-Valine diastereomer detected in the final product.
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a more efficient coupling reagent known for low racemization, such as HATU, HCTU, or PyBOP.[2][3][4] If using a carbodiimide like DIC, ensure the addition of an equimolar amount of a racemization suppressant like HOBt or HOAt.[5] |
| Inappropriate Base | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[2] Avoid stronger, less hindered bases like triethylamine (TEA). Ensure you are using the minimum necessary amount of base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, for instance, at 0°C, especially during the activation step. |
| Prolonged Activation Time | Minimize the pre-activation time of the N-protected valine before adding the glycine component. Ideally, perform an in-situ activation. |
| Inappropriate Solvent | Use a solvent that provides good solvation for the reactants. For solid-phase synthesis, DMF or NMP are generally good choices.[2] For solution-phase, a less polar solvent may sometimes reduce the rate of racemization. |
Issue 2: Low coupling yield for the this compound dipeptide.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of valine can impede the reaction.[2] Consider performing a double coupling, where the coupling step is repeated with fresh reagents.[2] Alternatively, switch to a more powerful coupling reagent like HATU or HCTU.[2][3] |
| Incomplete Deprotection | Ensure the complete removal of the protecting group from the N-terminus of the glycine residue before coupling. A Kaiser test can be used to confirm the presence of free primary amines on the solid support.[6] |
| Poor Solvation | In solid-phase synthesis, ensure the resin is adequately swollen in the reaction solvent to allow for efficient diffusion of reagents.[7] Switching from DCM to a better solvating solvent like DMF or NMP might be beneficial.[2] |
| Reagent Degradation | Ensure that the coupling reagents, protected amino acids, and solvents are of high quality and have not degraded. Use fresh reagents for the best results.[2] |
Data Presentation
Table 1: Comparison of Coupling Reagents in a Model System Prone to Racemization
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| PyBOP | HOBt | DIPEA | 4.8 |
| HATU | HOAt | DIPEA | 1.2 |
Data sourced from a comparative study by Carpino et al. (1994) in a model system designed to evaluate racemization.[4]
Table 2: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Risk of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Low |
| HBTU | Aminium/Uronium Salt | 90-95 | Low |
| PyBOP | Phosphonium Salt | 90-95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Gly-OH on Wang Resin
This protocol outlines the manual solid-phase synthesis of Fmoc-Val-Gly-OH.
1. Resin Preparation:
-
Swell Wang resin pre-loaded with Fmoc-Gly in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection of Glycine:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
3. Coupling of Fmoc-Valine:
-
In a separate vessel, dissolve Fmoc-L-Val-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the mixture and allow it to pre-activate for 2 minutes.
-
Add the activated Fmoc-L-Val-OH solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
4. Cleavage from Resin:
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of Boc-Val-Gly-OMe
This protocol describes the solution-phase synthesis of Boc-Val-Gly-OMe.
1. Preparation of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl):
-
Suspend Glycine in methanol and cool to 0°C.
-
Bubble HCl gas through the suspension or add thionyl chloride dropwise until the glycine dissolves.
-
Reflux the solution for 4 hours.
-
Remove the solvent under reduced pressure to obtain H-Gly-OMe·HCl as a white solid.
2. Coupling Reaction:
-
Dissolve Boc-L-Val-OH (1 equivalent) and H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Add N,N-diisopropylethylamine (DIEA) (1 equivalent) dropwise to neutralize the HCl salt.
-
Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Mechanism of racemization of Boc-L-Valine during peptide coupling.
Caption: Solid-Phase Synthesis (SPPS) workflow for Fmoc-Val-Gly-OH.
References
Technical Support Center: Synthetic Val-Gly
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Valyl-Glycine (Val-Gly).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete coupling: Steric hindrance from the valine side chain can impede the coupling reaction. | - Optimize coupling reagent and conditions. Consider using more powerful coupling agents like HATU or HCTU.- Extend the coupling reaction time.- Perform a double coupling of the second amino acid. |
| Diketopiperazine (DKP) formation: The linear dipeptide can cyclize to form the cyclic dipeptide (c(this compound)), especially during the deprotection of the second amino acid (Glycine) in solid-phase peptide synthesis (SPPS).[1] | - Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and can reduce DKP formation.[2]- Employ milder deprotection conditions, for example, 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF.[2][3]- Perform the deprotection and coupling steps at a lower temperature (e.g., 0-5 °C).[2] | |
| Presence of Unexpected Peaks in HPLC | Deletion sequences (e.g., Val or Gly): Incomplete coupling or deprotection can lead to peptides lacking one of the amino acids.[4][5] | - Ensure complete coupling using a monitoring method like the Kaiser test.- Optimize deprotection times to ensure complete removal of the protecting group. |
| Insertion sequences: Double addition of an amino acid. | - Carefully control the stoichiometry of the activated amino acid. | |
| Racemization of Valine: The chiral integrity of the valine residue can be compromised during activation, leading to the formation of D-Val-Gly.[4] | - Use a non-racemizing coupling method. Additives like Oxyma Pure can help suppress racemization.- Avoid excessive exposure to basic conditions. | |
| Difficulty in Purification | Co-elution of impurities: The desired this compound dipeptide may have a similar retention time to certain impurities, such as diastereomers. | - Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase or a chiral column if diastereomeric impurities are suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities are related to the synthetic process and include:
-
Diketopiperazine (cyclo(this compound)): This is a very common cyclic by-product formed from the linear dipeptide, especially during solid-phase synthesis.[1]
-
Deletion sequences: Peptides where either Valine or Glycine is missing.[4][5]
-
Racemization products: Formation of D-Val-Gly from L-Val-Gly.[4]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.[4]
-
Process-related impurities: Residual solvents, reagents, and by-products from coupling agents.
Q2: How can I minimize diketopiperazine (DKP) formation during the solid-phase synthesis of this compound?
A2: Minimizing DKP formation is crucial for achieving a good yield of the desired linear dipeptide. Key strategies include:
-
Choice of Resin: Using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin can significantly reduce DKP formation compared to more standard resins like Wang resin.[2]
-
Deprotection Conditions: Avoid standard 20% piperidine in DMF for Fmoc deprotection. A milder cocktail, such as 2% DBU and 5% piperazine in NMP, has been shown to be effective in reducing DKP formation.[2][3]
-
Temperature Control: Performing the Fmoc deprotection and the subsequent coupling reaction at a reduced temperature (e.g., 0-5°C) can slow down the rate of the intramolecular cyclization that leads to DKP formation.[2]
-
Immediate Coupling: Proceed to the next coupling step immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is exposed.[2]
Q3: What analytical methods are recommended for identifying and quantifying impurities in my synthetic this compound sample?
A3: A combination of chromatographic and spectrometric techniques is recommended for a comprehensive analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthetic peptide by separating the target peptide from its impurities.[4]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is used to confirm the molecular weight of the desired this compound dipeptide and to identify impurities based on their mass-to-charge ratio.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments can provide detailed structural information about the dipeptide and its impurities, helping to confirm the sequence and identify any structural isomers or modifications.[7]
Data Presentation
The following table summarizes the impact of different Fmoc deprotection reagents on the formation of diketopiperazine (DKP) during the synthesis of a dipeptide on a 2-chlorotrityl chloride resin. This data highlights the importance of selecting appropriate reagents to minimize this common side reaction.
| Fmoc Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8 |
| 5% Piperidine in DMF | 12.2 |
| 5% Piperazine in NMP | < 4.0 |
| 2% DBU, 5% Piperazine in NMP | Significantly Reduced |
| Data adapted from a study on DKP formation in solid-phase peptide synthesis.[3] |
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment of this compound
This protocol outlines a general procedure for analyzing the purity of a synthetic this compound sample.
-
Sample Preparation: Dissolve the lyophilized this compound powder in a suitable solvent, such as water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized based on the separation of the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the this compound is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification of this compound
This protocol describes the use of LC-MS to confirm the identity of this compound and to identify potential impurities.
-
Sample Preparation: Prepare the sample as described for RP-HPLC analysis, but use formic acid (FA) as the mobile phase modifier instead of TFA if TFA suppresses the MS signal.[6]
-
LC Conditions: Use the same or similar chromatographic conditions as in the RP-HPLC protocol, adjusting the mobile phase to be compatible with the mass spectrometer (e.g., 0.1% formic acid in water and acetonitrile).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mass Range: Set the mass range to include the expected molecular weight of this compound (protonated molecular ion [M+H]⁺, expected m/z ≈ 175.11).
-
-
Data Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound. Analyze the mass spectra of the impurity peaks to identify them based on their mass differences from the target peptide. For example, a mass difference of -57 Da could indicate a deletion of Glycine, while a mass difference of -99 Da could indicate a deletion of Valine.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound and the formation of common impurities.
Caption: Troubleshooting workflow for synthetic this compound.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of Impurities in Peptide Pools [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
improving solubility of Val-gly in aqueous solutions
Val-Gly Solubility Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information for improving the solubility of the dipeptide this compound (valylglycine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
The predicted water solubility of this compound is approximately 26.3 g/L.[1][2] this compound is a dipeptide composed of L-valine and glycine[3]. Due to the presence of both amino and carboxylic acid functional groups, it exists predominantly as a zwitterion in aqueous solutions, which contributes to its water solubility[4].
Q2: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility limit under the current conditions. Several factors can influence this:
-
pH: The pH of the solution is a critical factor. Solubility is lowest near the peptide's isoelectric point (pI).
-
Temperature: For most solids like peptides, solubility in water increases with temperature.[5][6] A drop in temperature can cause precipitation.
-
Concentration: The amount of this compound may be too high for the volume of solvent.
-
Solvent: The choice of solvent and the presence of co-solvents significantly impact solubility.
Q3: How does pH affect this compound solubility?
The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[7][8] By adjusting the pH away from the pI, the peptide becomes charged (either positively or negatively), which increases its interaction with polar water molecules and enhances solubility.
-
Acidic pH (below pI): The molecule will have a net positive charge, increasing solubility.
-
Basic pH (above pI): The molecule will have a net negative charge, also increasing solubility.
To calculate the approximate pI for this compound, we can average the pKa values of its terminal carboxyl and amino groups.
-
pKa (α-carboxyl group of Glycine): ~2.34[9]
-
pKa (α-amino group of Valine): ~9.62[9]
-
Estimated pI for this compound ≈ (2.34 + 9.62) / 2 = 5.98
Therefore, adjusting the pH to be below ~5 or above ~7 should significantly improve solubility.
Q4: Can I use co-solvents to dissolve this compound?
Yes, using co-solvents is a common strategy, especially for peptides with hydrophobic residues like valine.[10][11] Organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can help dissolve hydrophobic peptides.[7][12] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[11][12]
Q5: Are there other methods to improve the solubility of peptides like this compound?
Besides pH adjustment and co-solvents, other techniques include:
-
Sonication: Using an ultrasonic bath can help break apart aggregates and improve the rate of dissolution.[7][12]
-
Gentle Warming: Increasing the temperature to <40°C can increase the solubility of many peptides.[7][11]
-
Use of Denaturants: In cases of extreme aggregation, agents like 6M Guanidine-HCl or 6M Urea can be used, but these are harsh and may interfere with biological assays.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy Solution / Precipitation | The solution pH is near the isoelectric point (pI) of this compound (~5.98). | Adjust the pH. For this basic peptide, try adding a small amount of dilute acetic acid (e.g., 10%) to lower the pH.[12] Alternatively, add a dilute basic solution to raise the pH. |
| Peptide Won't Dissolve in Water | The hydrophobic valine residue is limiting solubility. | Use a co-solvent. Dissolve the peptide in a small volume of DMSO, DMF, or acetonitrile, then slowly dilute with your aqueous buffer.[11][12] |
| Solution Precipitates Upon Cooling | The solution was prepared at an elevated temperature and is now supersaturated at room or refrigerated temperature. | Gently warm the solution before use.[11] Consider preparing a more dilute stock solution or maintaining a slightly elevated temperature if the experimental setup allows. |
| Gel Formation | High concentration of peptides capable of forming intermolecular hydrogen bonds. | Treat the peptide as hydrophobic. Use an organic co-solvent or adjust the pH.[11] Sonication may also help break up the gel matrix.[12] |
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its constituent amino acids, which are crucial for understanding its solubility.
| Property | Valine | Glycine | This compound (Dipeptide) |
| Predicted Water Solubility | 88.5 g/L | 249.9 g/L (at 25°C)[4] | 26.3 g/L [1][2] |
| pKa (α-carboxyl) | 2.32[9] | 2.34[9] | ~2.34 (from Glycine) |
| pKa (α-amino) | 9.62[9] | 9.60[9] | ~9.62 (from Valine) |
| Isoelectric Point (pI) | 5.96[9] | 5.97[9] | ~5.98 (Calculated) |
| Molecular Weight | 117.15 g/mol | 75.07 g/mol | 174.20 g/mol [3] |
Experimental Protocols
Protocol 1: pH-Dependent Solubilization of this compound
This protocol details how to improve this compound solubility by adjusting the solution's pH.
-
Initial Preparation: Weigh the desired amount of lyophilized this compound powder. Add approximately 70-80% of the final desired volume of sterile, deionized water.
-
Dispersion: Vortex the suspension for 1-2 minutes to ensure the peptide is well-dispersed.
-
pH Adjustment:
-
Place the vial on a magnetic stirrer and add a micro-stir bar.
-
Measure the initial pH. It will likely be close to neutral.
-
Since this compound is a basic peptide, solubility will increase in an acidic environment.[12] Add 0.1 M HCl or 10% acetic acid dropwise while monitoring the pH.
-
Continue adding acid until the peptide completely dissolves (the solution becomes clear). Note the pH at which dissolution occurs.
-
-
Final Volume: Once the peptide is dissolved, add deionized water to reach the final desired concentration.
-
Filtration: (Optional but recommended) Filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Verification: Re-check the pH of the final solution.
Protocol 2: Co-Solvent Based Solubilization of this compound
This protocol is for dissolving this compound when its hydrophobicity is the primary issue.
-
Co-Solvent Selection: Choose an appropriate organic solvent such as DMSO or DMF.[10][12] Ensure the final concentration of the organic solvent is compatible with your downstream application (often <1% for cell-based assays).[10]
-
Initial Dissolution: Add a small, precise volume of the chosen organic solvent (e.g., 50-100 µL of DMSO) directly to the lyophilized this compound powder.
-
Vortexing: Vortex vigorously for 2-3 minutes until the peptide is fully dissolved in the organic solvent.
-
Stepwise Dilution: Slowly add your aqueous buffer (e.g., PBS or Tris buffer) to the peptide-solvent mixture in a stepwise manner. Vortex between each addition.
-
Observe for Precipitation: If the solution becomes cloudy, it indicates the peptide is precipitating. You may need to start over with a higher ratio of organic solvent or prepare a more dilute final solution.
-
Final Volume & Storage: Once the final volume is reached and the solution remains clear, store it as required. Always centrifuge the vial before use to pellet any minor, undissolved material.[7]
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Effect of pH on this compound's ionization state and solubility.
References
- 1. Showing Compound Valylglycine (FDB112129) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for Valylglycine (HMDB0029127) [hmdb.ca]
- 3. This compound | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine - Wikipedia [en.wikipedia.org]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. youtube.com [youtube.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch27 pKa and pI values [chem.ucalgary.ca]
- 10. jpt.com [jpt.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Large-Scale Val-Gly Production
Welcome to the technical support center for Val-Gly dipeptide production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during large-scale synthesis and purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound synthesis? A1: The two primary chemical synthesis methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS).[1][2] SPPS involves building the peptide chain on an insoluble resin support, which simplifies purification by allowing easy removal of excess reagents and by-products through washing.[3][4] LPPS occurs entirely in solution, which can be more suitable for very large-scale production (g to kg) and for peptides that are prone to aggregation on a solid support.[2][5] Additionally, enzymatic synthesis using enzymes like L-amino acid esterase (LAE) offers a greener alternative with high specificity, though optimization of reaction conditions is crucial.[6]
Q2: Why is this compound synthesis considered challenging? A2: Challenges in this compound synthesis arise from several factors. The hydrophobicity of the valine side chain can lead to peptide aggregation during synthesis, particularly in SPPS, resulting in incomplete reactions and low yields.[7] Steric hindrance from valine's bulky isopropyl group can also slow down coupling reactions.[8] Furthermore, side reactions such as racemization of the valine residue and diketopiperazine formation are potential risks that can reduce the purity and yield of the final product.[8][9]
Q3: What is the optimal pH and temperature for storing a this compound solution? A3: For optimal stability, this compound solutions should be maintained in a slightly acidic to neutral pH range, typically between pH 4 and 6.[10] Extreme pH values can accelerate the hydrolysis of the peptide bond. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is best to freeze the solution at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store the peptide in single-use aliquots.[10]
Q4: How can I minimize racemization during this compound synthesis? A4: Racemization of the valine residue can be minimized by careful selection of reagents and reaction conditions. Using a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) instead of stronger bases like diisopropylethylamine (DIEA) can significantly reduce epimerization.[9] The choice of coupling reagent is also critical; modern coupling reagents like COMU have been shown to suppress racemization effectively.[9][11] Additionally, keeping reaction temperatures low (e.g., 0°C) and minimizing the pre-activation time of the amino acid can help preserve chiral purity.[8]
Troubleshooting Guide
This guide addresses common problems encountered during this compound production in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Final Yield | Incomplete Coupling Reactions: Steric hindrance from valine's side chain or peptide aggregation on the resin can prevent complete reaction.[7][8] | - Use a more efficient coupling reagent like HATU or COMU. - Increase coupling time and/or temperature. - Add chaotropic salts or use solvents like NMP to disrupt aggregation.[8] |
| Premature Cleavage/Side Reactions: Formation of diketopiperazine can cleave the dipeptide from the resin, especially in SPPS.[12][13] | - If Glycine is the second amino acid added to resin-bound Valine, consider coupling a pre-formed dipeptide (e.g., Fmoc-Val-Gly-OH) to the resin to bypass the susceptible stage.[8] | |
| Presence of Impurities | Racemization: The chiral center of valine can epimerize, leading to the formation of Val-D-Gly. | - Use a weaker, sterically hindered base (e.g., NMM).[9] - Lower the reaction temperature to 0°C. - Minimize the pre-activation time before adding the amine component.[8] |
| Deletions/Truncated Sequences: Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc). | - Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second treatment. - Use fresh, high-purity deprotection reagents. | |
| Unreacted Starting Materials: Inefficient coupling. | - Optimize the stoichiometry of the coupling reagents (typically 1.5 to 3 equivalents). - Ensure reagents are fresh and anhydrous.[8] | |
| Difficulty in Purification | Poor Solubility of Crude Product: The hydrophobic nature of this compound can make it difficult to dissolve for purification. | - Lyophilize the crude product from a suitable solvent system like water/acetonitrile. - If necessary, dissolve in a small amount of a strong acid (e.g., TFA) before dilution for HPLC.[8] |
| Co-elution of Impurities: Diastereomers (Val-L-Gly and Val-D-Gly) or other closely related impurities may be difficult to separate. | - Optimize the HPLC gradient to improve resolution. - If significant racemization has occurred, consider using a chiral chromatography method for purification.[8] | |
| Product Instability | Chemical Degradation in Solution: Hydrolysis of the peptide bond.[10] | - Store solutions at the optimal pH (4-6) and temperature (refrigerated or frozen).[10] - Prepare fresh solutions for experiments whenever possible. |
| Precipitation or Aggregation: The peptide may come out of solution over time. | - Adjust the pH or ionic strength of the solution. - Consider adding solubilizing agents.[10] |
Data Presentation
The following tables summarize key quantitative and qualitative data to aid in decision-making for your experimental design.
Table 1: Comparison of Large-Scale Synthesis Methods (Representative Data)
| Parameter | Solid-Phase Synthesis (SPPS) | Liquid-Phase Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | ~70-85%[5] | ~75-90%[5] | Variable, can be high (>90%) |
| Crude Purity (pre-purification) | >85%[5] | >90%[5] | High, due to enzyme specificity |
| Final Purity (post-purification) | >98%[5] | >99%[5] | >99% |
| Total Synthesis Time | ~24-48 hours[5] | ~48-96 hours[5] | ~4-24 hours |
| Solvent Consumption | High[5] | Moderate[5] | Low (aqueous media) |
| Automation Potential | High[5] | Low[5] | Moderate |
| Scalability | Good for mg to g scale[5] | Excellent for g to kg scale[5] | Potentially high, but requires optimization |
| Key Advantage | Speed and ease of automation[4] | Scalability and suitability for difficult sequences[2] | Green, highly specific, mild conditions |
| Key Disadvantage | Aggregation issues with hydrophobic peptides[7] | Labor-intensive, difficult purification of intermediates[1] | Enzyme cost and stability, optimization required |
Table 2: Performance of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Abbreviation | Relative Efficiency | Racemization Risk | Key Features |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High | Moderate | Highly efficient but produces a carcinogenic by-product (HMPA). |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High | Low (with HOBt) | Widely used, efficient, and reliable.[7][14] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very High | Very Low | One of the most efficient reagents, especially for hindered couplings; based on the more reactive HOAt.[11] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Very High | Very Low | A third-generation uronium reagent; highly reactive, soluble, and safer than benzotriazole-based reagents.[11][14] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Moderate | High | One of the original coupling reagents; by-product (DCU) is insoluble, complicating its use in SPPS.[7] |
| N,N'-Diisopropylcarbodiimide | DIC | Moderate | High (without additive) | Similar to DCC but the by-product (DIU) is soluble, making it suitable for SPPS. Often used with an additive like Oxyma Pure to increase efficiency and reduce racemization.[15] |
Table 3: Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity achievable (>99%). Well-established and versatile.[16] | Requires significant solvent usage. Can be costly and time-consuming to scale up. Potential for product loss. |
| Crystallization | Separation based on differential solubility of the product and impurities. | Highly scalable and cost-effective for large quantities. Can yield very high purity product in a single step.[17][18] | Requires significant process development to find suitable solvent systems and conditions. Not all peptides crystallize easily. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Useful for removing impurities with different charge states. Can be used as an orthogonal method to RP-HPLC. | Less effective for impurities with similar charge to the target peptide. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol uses the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Val-OH
-
Coupling Reagent (e.g., HBTU/HOBt or COMU)
-
Base (e.g., DIPEA or NMM)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology:
-
Resin Swelling: Place Fmoc-Gly-Wang resin in a reaction vessel. Add DMF and allow the resin to swell for 1-2 hours with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain. Add a fresh portion of the piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
-
Coupling of Fmoc-Val-OH:
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Perform a Kaiser test to confirm reaction completion.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Valine.
-
Final Washing: Wash the resin as in step 3, followed by a final wash with methanol and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
-
Purification: Purify the crude peptide using RP-HPLC.
Solution-Phase Peptide Synthesis (LPPS) of this compound
This protocol uses the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Materials:
-
Boc-Val-OH
-
H-Gly-OBzl·HCl (Glycine benzyl ester hydrochloride)
-
Coupling Reagent (e.g., EDC/HOBt)
-
Base (e.g., NMM)
-
Solvents: DMF, Ethyl Acetate, Dichloromethane
-
Aqueous solutions: 1N HCl, Saturated NaHCO₃, Brine
-
Deprotection Reagent: 4M HCl in Dioxane or TFA
-
Hydrogenation Catalyst: 10% Palladium on Carbon (Pd/C)
Methodology:
-
Coupling Reaction:
-
Dissolve H-Gly-OBzl·HCl (1.0 eq.) in DMF and cool to 0°C. Neutralize with NMM (1.0 eq.).
-
In a separate flask, dissolve Boc-Val-OH (1.0 eq.) and HOBt (1.0 eq.) in DMF and cool to 0°C.
-
Add EDC (1.1 eq.) to the Boc-Val-OH solution and stir for 10-15 minutes to pre-activate.
-
Add the activated Boc-Val-OH solution to the neutralized H-Gly-OBzl solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the protected dipeptide, Boc-Val-Gly-OBzl.
-
-
Final Deprotection:
-
Boc Removal: Dissolve the protected dipeptide in 4M HCl in dioxane or neat TFA and stir for 1-2 hours at room temperature. Evaporate the solvent to yield H-Val-Gly-OBzl as the hydrochloride or TFA salt.
-
Benzyl Ester Removal (Hydrogenolysis): Dissolve the resulting salt in methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (e.g., balloon) until the reaction is complete (monitored by TLC or LC-MS).
-
-
Isolation and Purification:
-
Filter the catalyst through Celite and wash with methanol.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the crude product by crystallization or RP-HPLC.
-
Mandatory Visualizations
References
- 1. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. nordscipeptides.com [nordscipeptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mt.com [mt.com]
Technical Support Center: Optimizing Storage Conditions for Val-Gly Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting of Val-gly (valyl-glycine) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by temperature, pH, the presence of microorganisms, and the number of freeze-thaw cycles.[1] Sub-optimal conditions can lead to chemical degradation (e.g., hydrolysis) or physical instability (e.g., precipitation).
Q2: What is the optimal temperature for storing this compound solutions?
A2: For short-term storage (up to one week), refrigeration at 2-8°C is recommended.[1][2] For long-term storage, freezing the solution at -20°C or -80°C is preferable to minimize chemical degradation.[1][2] It is crucial to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[1]
Q3: What is the optimal pH range for this compound solutions?
A3: A slightly acidic to neutral pH range of 4-6 is generally recommended for storing peptide solutions to enhance stability.[1] Extreme pH values, both acidic and basic, can significantly accelerate the hydrolysis of the peptide bond.[1]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods as it can lead to degradation and microbial growth.[3] If temporary storage at room temperature is necessary, it should be for the shortest possible duration.
Q5: How can I prevent microbial contamination in my this compound solution?
A5: To prevent microbial contamination, it is essential to prepare and handle this compound solutions under sterile conditions. This includes using sterile buffers and containers. Filtering the solution through a 0.22 µm filter can also help to remove any potential microbial contaminants.[1] The use of antimicrobial peptides or coatings on storage vessels are advanced strategies to prevent biofilm formation.[4][5]
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed in the this compound solution.
This is a common issue that can arise from several factors, including concentration, pH, and storage conditions.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Q6: My this compound solution has precipitated. How can I redissolve it?
A6: If precipitation occurs, you can try the following steps:
-
Gentle warming: Warm the solution gently (e.g., to 37°C) and vortex to see if the precipitate redissolves.
-
pH adjustment: Adjusting the pH of the solution to be more acidic (e.g., pH 4-6) can often increase the solubility of peptides.
-
Use of organic solvents: For highly concentrated or hydrophobic peptides, dissolving the lyophilized powder in a minimal amount of a compatible organic solvent like DMSO or DMF before slowly adding the aqueous buffer with gentle mixing can prevent precipitation.[6][7]
Issue 2: Loss of biological activity or inconsistent experimental results.
This may indicate degradation of the this compound dipeptide.
Q7: I suspect my this compound solution has degraded. How can I confirm this?
A7: The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC (RP-HPLC) analysis can separate the intact this compound from its degradation products. A decrease in the peak area of the intact this compound over time or the appearance of new peaks is indicative of degradation.[1]
Data Presentation: Storage Condition Recommendations
| Parameter | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 2-8°C (Refrigerated)[1][2] | -20°C or -80°C (Frozen)[1][2] |
| pH | 4.0 - 6.0[1] | 4.0 - 6.0[1] |
| Freeze-Thaw Cycles | Avoid if possible | Strictly avoid; use single-use aliquots[1] |
| Container | Sterile, low-protein-binding tubes | Sterile, low-protein-binding tubes |
| Light Exposure | Protect from light | Protect from light |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using RP-HPLC
Objective: To quantify the degradation of this compound over time under different storage conditions.
Materials:
-
This compound solution
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Sample Preparation: Prepare this compound solutions at the desired concentration in the buffers and pH to be tested. Filter the solutions through a 0.22 µm filter.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system to determine the initial peak area of the intact this compound.
-
Storage: Store the remaining aliquots under the different conditions to be tested (e.g., 4°C, 25°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC. A typical gradient could be a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[6] Monitor the absorbance at 214 nm.[6]
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of remaining this compound against time for each storage condition.
Mandatory Visualization
This compound Degradation Pathway
Caption: Hypothesized degradation pathways of this compound in aqueous solution.
References
- 1. waters.com [waters.com]
- 2. Gly-Val-Gly | C9H17N3O4 | CID 11665805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-Val-Pro-Gly | C19H33N5O6 | CID 24798608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peptide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Refinement of Val-Gly Detection in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection and quantification of the dipeptide Val-Gly in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound quantification in biological samples?
A1: The most widely accepted method for quantifying this compound in complex matrices like plasma, serum, and tissue homogenates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high specificity, sensitivity, and throughput.[1][2][3]
Q2: What are the initial steps for developing an LC-MS/MS method for this compound?
A2: A good starting point is to use a C18 column with a mobile phase consisting of water and acetonitrile (ACN), both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[1] A gradient elution from a low to a high percentage of ACN is typically employed. For detection, electrospray ionization (ESI) in positive ion mode is common for peptides.[1]
Q3: How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, consider optimizing sample preparation to remove interfering matrix components.[2][4] Chemical derivatization of the this compound dipeptide can also improve ionization efficiency and, consequently, detection limits.[5][6][7][8] Additionally, using a longer or narrower HPLC column can improve separation and peak height.[9]
Q4: Is a stable isotope-labeled internal standard for this compound necessary?
A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[2][10] A SIL internal standard has the same chemical properties as this compound and will co-elute, but it has a different mass. This allows for the correction of variability introduced during sample preparation and analysis, including matrix effects, leading to more accurate and precise quantification.[10]
Q5: What are "matrix effects" and how can they affect my this compound analysis?
A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[11] This can lead to ion suppression or enhancement, causing inaccurate quantification.[2] To mitigate matrix effects, efficient sample cleanup is crucial. Strategies include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[4][12][13] The use of a SIL internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound detection experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
Answer: Poor peak shape can compromise resolution and lead to inaccurate integration.[14]
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the sample concentration or injection volume.[15] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of this compound. Interactions with residual silanol groups on the column can also cause tailing.[15] |
| Sample Solvent Mismatch | Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.[15] |
| Column Contamination/Damage | If a guard column is used, replace it. Try backflushing the analytical column. If the problem persists, the column may need to be replaced.[14] |
Issue 2: Low or No Signal/Peak for this compound
Question: I am not detecting a peak for this compound, or the signal is very low. What should I check?
Answer: A lack of signal can be due to issues with the sample, the LC system, or the mass spectrometer.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure proper sample collection and storage to prevent enzymatic or chemical degradation of this compound. Peptides can be unstable in biological matrices.[16][17][18][19] |
| Inefficient Extraction | Optimize your sample preparation method to ensure good recovery of this compound. |
| LC System Issues | Check for leaks, ensure correct mobile phase composition and flow rate, and verify that the injector is working correctly.[20] |
| MS Parameter Optimization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization and fragmentation parameters. Ensure the correct precursor and product ions are being monitored. |
| Ion Suppression | Significant matrix effects could be suppressing the this compound signal. Improve sample cleanup or use a stable isotope-labeled internal standard.[11] |
Issue 3: High Background Noise or Ghost Peaks
Question: My chromatogram has a high baseline or shows unexpected peaks. How can I resolve this?
Answer: High background or ghost peaks can interfere with the detection and quantification of your target analyte.[21]
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives.[21] |
| System Contamination | Flush the entire LC system, including the injector and column, with a strong solvent. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure on the autosampler. |
| Matrix Components | Inadequate sample cleanup can lead to the injection of many matrix components, causing a high baseline. Re-evaluate your sample preparation method. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific instrumentation and sample characteristics.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of a stable isotope-labeled this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[22]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Integrate the peak areas for this compound and its stable isotope-labeled internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Quantify the concentration of this compound in the samples using a calibration curve prepared in a surrogate matrix.
Quantitative Data Summary
The following tables provide example data for the validation of a this compound LC-MS/MS assay.
Table 1: Calibration Curve for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.95 | 95.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 | 1020.0 | 102.0 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 0.98 | 8.5 | 98.0 |
| Low | 3.0 | 2.90 | 6.2 | 96.7 |
| Medium | 150.0 | 155.0 | 4.5 | 103.3 |
| High | 750.0 | 735.0 | 3.8 | 98.0 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. ijstr.org [ijstr.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 21. uhplcs.com [uhplcs.com]
- 22. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Val-Gly Enzymatic Synthesis
Welcome to the technical support center for the enzymatic synthesis of Valyl-Glycine (Val-Gly). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this compound enzymatic synthesis?
Low yields in the enzymatic synthesis of this compound can stem from several factors. These include suboptimal reaction conditions (pH, temperature), enzyme inactivation, poor substrate solubility, product inhibition, and competing hydrolysis reactions.[1][2][3][4] A systematic approach to optimizing each of these parameters is crucial for maximizing product formation.
Q2: How do kinetic and thermodynamic control affect the reaction outcome?
The synthesis of peptides by proteases can be governed by two different principles:
-
Thermodynamic Control: This approach represents the reversal of peptide hydrolysis. The reaction equilibrium is shifted toward synthesis, often by reducing the water content in the medium (e.g., using organic co-solvents).[5][6] However, this can lead to very slow reaction rates.[6]
-
Kinetic Control: In this more common approach, an activated acyl donor (e.g., a valine ester) is used. The enzyme forms an acyl-enzyme intermediate which can then react with the nucleophile (glycine) to form the dipeptide.[5][7] This process is faster, but the yield is limited by the competing hydrolysis of the acyl-enzyme intermediate and the newly formed peptide product.[7][8]
Q3: Which enzymes are commonly used for this compound synthesis?
Various proteases and acylases can be used. Penicillin G acylase (PGA) from Escherichia coli and L-amino acid esterase (LAE) are effective catalysts for this type of synthesis.[9][10][11] Other enzymes like thermolysin and α-chymotrypsin have also been used for general dipeptide synthesis and could be adapted for this compound.[12][13] The choice of enzyme will influence the optimal reaction conditions and substrate specificity.
Q4: Can the addition of organic solvents improve the yield?
Yes, using a biphasic system or adding water-miscible organic co-solvents (like DMSO or methanol) can improve yields. Organic solvents can enhance the solubility of hydrophobic substrates and shift the reaction equilibrium toward synthesis by reducing the water available for hydrolytic side reactions.[1][7][8] However, high concentrations of organic solvents can also denature and inactivate the enzyme, so the optimal concentration must be determined experimentally.[1][2]
Q5: What is product inhibition and how can it be mitigated?
Product inhibition occurs when high concentrations of the synthesized this compound dipeptide or the reaction byproduct (e.g., UDP) bind to the enzyme and reduce its activity.[2][3] This can be mitigated by using in situ product removal techniques, such as crystallization or extraction, or by optimizing the initial substrate concentrations to avoid excessive product accumulation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound yield.
Problem: Very Low or No Product Detected
If you are observing little to no formation of this compound, follow this diagnostic workflow to identify the root cause.
Problem: Yield is Low but Reaction is Working
If the reaction is producing this compound but the yield is unsatisfactory, the focus shifts to optimizing the reaction equilibrium and kinetics.
Kinetic vs. Thermodynamic Control Pathway
Understanding whether your reaction is under kinetic or thermodynamic control is key to optimization. The following diagram illustrates the energy profiles of these two pathways.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Val-Gly and Gly-Val Dipeptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Val-Gly and Gly-Val Performance with Supporting Experimental Data.
The strategic selection and design of dipeptides are pivotal in the development of therapeutics and targeted nutritional interventions. The sequence of amino acids within a dipeptide, even when composed of the same residues, can significantly alter its biological activity. This guide provides a comprehensive comparison of two such isomeric dipeptides: Valyl-Glycine (this compound) and Glycyl-Valine (Gly-Val). By examining their differential intestinal transport kinetics and potential for other biological interactions, this document aims to equip researchers with the necessary data to make informed decisions in their work.
Intestinal Transport: A Tale of Two Dipeptides
The intestinal absorption of dipeptides is primarily mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1), located on the apical membrane of intestinal epithelial cells. The affinity of a dipeptide for PepT1 is a critical determinant of its oral bioavailability. A common method to assess this is by measuring the half-maximal inhibitory concentration (IC50) of the dipeptide against the uptake of a radiolabeled probe substrate, such as [¹⁴C]Gly-Sarcosine (Gly-Sar). A lower IC50 value indicates a higher affinity for the transporter.
A study investigating the structure-activity relationship of dipeptide transport through PepT1 provides key comparative data for this compound and Gly-Val.
| Dipeptide | IC50 for Inhibition of [¹⁴C]Gly-Sar Uptake (mM) |
| This compound | 1.8 ± 0.2 |
| Gly-Val | 0.9 ± 0.1 |
| Table 1: Comparison of the affinity of this compound and Gly-Val for the PepT1 transporter, as determined by the inhibition of [¹⁴C]Gly-Sarcosine uptake in Madin-Darby canine kidney (MDCK)-hPepT1 cells. |
The data clearly indicates that Gly-Val possesses a significantly higher affinity for the PepT1 transporter than this compound , as evidenced by its approximately two-fold lower IC50 value. This suggests that Gly-Val is more readily recognized and bound by PepT1, potentially leading to more efficient intestinal absorption compared to its isomer. This difference is likely attributable to the positioning of the bulky, hydrophobic valine residue. When valine is at the C-terminus (Gly-Val), it may interact more favorably with the binding pocket of PepT1 compared to when it is at the N-terminus (this compound).
Experimental Protocol: Competitive Inhibition of Dipeptide Uptake
The following protocol outlines the methodology used to determine the IC50 values for the inhibition of Gly-Sar uptake by this compound and Gly-Val in a cell line stably expressing the human PepT1 transporter (e.g., MDCK-hPepT1 or Caco-2 cells).
1. Cell Culture:
-
Culture MDCK-hPepT1 or Caco-2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells onto 24-well plates and grow until they form a confluent monolayer.
2. Uptake Experiment:
-
Wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 6.0 to mimic the acidic microclimate of the intestinal brush border.
-
Pre-incubate the cells in the transport buffer for 20 minutes at 37°C.
-
To initiate the uptake, replace the buffer with a solution containing a fixed concentration of [¹⁴C]Gly-Sar (e.g., 20 µM) and varying concentrations of the competitor dipeptides (this compound or Gly-Val) ranging from a sub-inhibitory to a supra-inhibitory concentration (e.g., 0.1 mM to 10 mM).
-
Incubate the cells for a defined period (e.g., 10 minutes) at 37°C.
3. Termination and Lysis:
-
Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
4. Quantification and Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates using a standard assay (e.g., Bradford assay).
-
Normalize the radioactivity to the protein concentration to calculate the uptake rate.
-
Plot the percentage of inhibition of [¹⁴C]Gly-Sar uptake against the logarithm of the competitor dipeptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A Comparative Analysis of Val-Gly Synthesis Methods for Researchers and Drug Development Professionals
A deep dive into the chemical, enzymatic, and solid-phase synthesis of the dipeptide Val-Gly, offering a comparative look at their performance, efficiency, and environmental impact. This guide provides researchers, scientists, and drug development professionals with the data and methodologies needed to select the optimal synthesis strategy for their specific needs.
The dipeptide this compound, composed of the amino acids valine and glycine, is a fundamental building block in various research and pharmaceutical applications. Its synthesis can be approached through several distinct methodologies, each with its own set of advantages and disadvantages. This guide presents a comparative analysis of the most common methods for this compound synthesis: chemical synthesis in solution (liquid-phase), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. We will explore the core principles of each technique, present quantitative data for comparison, and provide detailed experimental protocols.
At a Glance: Comparing this compound Synthesis Methods
To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthesis method. The data presented is a synthesis of reported yields and purities for dipeptide synthesis, with a focus on this compound where available.
| Feature | Chemical Synthesis (Solution-Phase) | Solid-Phase Peptide Synthesis (SPPS) | Enzymatic Synthesis |
| Typical Yield | 85-95%[1] | >95%[2] | High, often near quantitative |
| Purity | High, but requires extensive purification[1] | High, with easier purification than solution-phase[3][4] | Very high, due to enzyme specificity |
| Cost-Effectiveness | Can be cost-effective for large-scale production of short peptides.[5] | Cost-effective for medium-length peptides at a laboratory scale; can be expensive for large-scale production due to reagent and resin costs.[6][7] | Potentially very cost-effective for large-scale production due to milder conditions and reduced waste, though initial enzyme cost can be a factor.[8][9] |
| Environmental Impact | Generates significant solvent waste.[10][11][12] | Generates a large amount of solvent and chemical waste.[10][11][12][13] | Generally considered a "greener" alternative with less hazardous waste and milder reaction conditions.[9] |
| Key Advantages | Scalable for large quantities of simple peptides.[5] | Amenable to automation, high purity, suitable for a wide range of peptide lengths.[5] | High specificity, mild reaction conditions, environmentally friendly, potential for high yields.[9][14] |
| Key Disadvantages | Labor-intensive, time-consuming due to intermediate purifications, not ideal for long peptides.[5] | Potential for side reactions and aggregation, higher cost of resins and reagents.[5] | Enzyme availability and stability can be limiting factors, optimization of reaction conditions is crucial.[6] |
Visualizing the Synthesis Workflows
To better understand the procedural differences between these methods, the following diagrams illustrate the typical workflows for each synthesis approach.
Caption: Workflow for the chemical synthesis of this compound in solution.
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Chemical Synthesis (Solution-Phase) of this compound
This protocol outlines the synthesis of this compound using Boc (tert-butyloxycarbonyl) protection and DCC (dicyclohexylcarbodiimide) as a coupling agent.
Materials:
-
Boc-Valine (Boc-Val-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Trifluoroacetic acid (TFA)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Glycine Methyl Ester: Dissolve H-Gly-OMe·HCl in DCM and add an equimolar amount of TEA to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Activation of Boc-Valine: In a separate flask, dissolve Boc-Val-OH and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter off the DCU precipitate from the activated Boc-Val-OH solution. Add the filtrate to the neutralized H-Gly-OMe solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification of Protected Dipeptide: Filter off any newly formed DCU. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Gly-OMe. Purify the crude product by silica gel column chromatography.
-
Saponification: Dissolve the purified Boc-Val-Gly-OMe in a mixture of MeOH and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and evaporate the solvent to yield Boc-Val-Gly-OH.
-
Deprotection: Dissolve the Boc-Val-Gly-OH in a solution of TFA in DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the this compound as a TFA salt. The salt can be converted to the free dipeptide by ion-exchange chromatography.
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)
This protocol describes the manual synthesis of this compound on a rink amide resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink amide resin
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Place the rink amide resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Drain the DMF.
-
In a separate vial, pre-activate Fmoc-Gly-OH (3-5 equivalents) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-Val-OH):
-
Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Val-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step as in step 3.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Dry the crude this compound peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis of this compound
This protocol is based on the use of L-amino acid esterase (LAE) for the synthesis of this compound.[15]
Materials:
-
L-Valine methyl ester
-
Glycine
-
L-amino acid esterase (LAE) from Elizabethkingia sp.[15]
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing L-Valine methyl ester and a molar excess of glycine in the buffer solution. The optimal concentrations of substrates and enzyme should be determined empirically.
-
Enzymatic Reaction: Add the LAE to the reaction mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.[15]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the concentration of this compound.
-
Reaction Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme or by adding a denaturing agent, depending on the enzyme's stability.
-
Product Isolation and Purification: The product, this compound, can be isolated from the reaction mixture. Depending on the purity required, purification steps such as ion-exchange chromatography or crystallization may be necessary to remove unreacted substrates and the enzyme.
Conclusion
The choice of a synthesis method for this compound depends heavily on the specific requirements of the application. For large-scale, cost-effective production with a focus on sustainability, enzymatic synthesis presents a compelling option, provided a suitable enzyme is available.[8][9] Solid-phase peptide synthesis offers a reliable and automatable method for producing high-purity peptides at the lab scale, making it ideal for research and development.[5] Chemical synthesis in solution, while more traditional and labor-intensive, can be advantageous for the large-scale production of this simple dipeptide.[5] By carefully considering the factors of yield, purity, cost, and environmental impact, researchers and drug development professionals can select the most appropriate method to efficiently synthesize this compound for their needs.
References
- 1. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 8. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 9. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. millennialscientific.com [millennialscientific.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 15. Purification and Characterization of Elizabethkingia L-Amino Acid Esterase: an Enzyme Useful for Enzymatic Synthesis of the Dipeptide, Valyl-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Validation of Val-Gly by LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides such as Val-Gly is critical for a variety of applications, from pharmacokinetic studies of peptide-based drugs to metabolomics research. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound quantification against alternative methods, supported by experimental data and detailed protocols.
Superior Sensitivity and Specificity of LC-MS
LC-MS has become a primary technique for the bioanalysis of small molecules like this compound due to its high sensitivity, specificity, and versatility.[1][2] When compared to traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), LC-MS offers significantly lower limits of detection (LOD) and quantification (LOQ), allowing for the measurement of trace amounts of the analyte in complex biological matrices.[1]
While HPLC-UV is a robust and widely used technique, its sensitivity and specificity can be limited, especially in complex samples where other molecules may absorb at a similar wavelength, leading to potential interference.[3] Mass spectrometry overcomes this by separating ions based on their mass-to-charge ratio, providing an additional dimension of selectivity and significantly reducing the likelihood of interference.
Performance Comparison of Quantification Methods
The following table summarizes the typical performance characteristics of LC-MS/MS compared to HPLC-UV for the quantification of small peptides. The data is compiled from various studies on dipeptides and analogous small molecules to provide a representative comparison.
| Parameter | LC-MS/MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL | 10 - 100 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible, but matrix can still interfere |
Note: The values presented are typical and can vary depending on the specific instrumentation, method optimization, and matrix.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This section outlines a detailed protocol for the validation of a method for quantifying this compound in human plasma.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled (SIL) this compound internal standard (e.g., this compound-d4)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation A protein precipitation method is commonly used for sample preparation.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the SIL-Val-Gly internal standard working solution.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).
-
Inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the polar dipeptide.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A gradient elution from low to high organic mobile phase is typically used. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and re-equilibrating at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 175.1 -> 72.1)
-
This compound-d4 (IS): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 179.1 -> 76.1)
-
4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of this compound and the IS.
-
Linearity and Range: Prepare a calibration curve using at least seven non-zero standards over the expected concentration range. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy (% bias) should be within ±15% (±20% for LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing Experimental and Logical Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
In the context of drug development, this compound can be used as a promoiety in a prodrug strategy. The inactive this compound-drug conjugate is administered and subsequently cleaved by endogenous peptidases to release the active drug molecule and the this compound dipeptide. This approach can be used to improve the solubility, stability, or absorption of the parent drug.
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate quantification of this compound in biological matrices. LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and specificity compared to alternative methods like HPLC-UV. The detailed experimental protocol and validation guidelines provided in this guide serve as a comprehensive resource for researchers and scientists in the field. The use of clear visual diagrams for both the experimental workflow and the logical pathway of prodrug activation further aids in the understanding and implementation of these processes in a research and drug development setting.
References
Unveiling the Stability Landscape of Dipeptides: A Comparative Analysis of Val-Gly and Its Counterparts
For researchers, scientists, and drug development professionals, understanding the inherent stability of dipeptides is paramount for the design and formulation of peptide-based therapeutics and diagnostics. This guide provides a comprehensive comparison of the stability of Valyl-Glycine (Val-Gly) against other common dipeptides, supported by experimental data and detailed methodologies.
The stability of a dipeptide, its resistance to degradation under various chemical and biological conditions, directly influences its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy. This guide delves into the factors governing dipeptide stability, with a particular focus on how the constituent amino acid residues impact hydrolysis rates and overall half-life.
Comparative Stability of Dipeptides: A Quantitative Overview
The stability of dipeptides is significantly influenced by the nature of the N-terminal and C-terminal amino acid residues. The following table summarizes key stability data for this compound and a selection of other dipeptides under different experimental conditions.
| Dipeptide | N-Terminal Residue | C-Terminal Residue | Condition | Stability Metric | Value | Reference |
| This compound | Valine | Glycine | Plasma (in vitro) | Half-life (t½) | Slower hydrolysis than Ala-Leu | [1] |
| Gly-Gly | Glycine | Glycine | Aqueous Solution (95°C, pH 7) | Scission Rate Constant (k_sc) | 0.14 x 10⁻⁶ s⁻¹ | [2][3] |
| Gly-Leu | Glycine | Leucine | Rat Plasma (in vivo) | Slower hydrolysis than Ala-Leu | Half-life not specified | [1] |
| Ala-Leu | Alanine | Leucine | Rat Plasma (in vivo) | Shorter half-life than Gly-Leu | Half-life not specified | [1] |
| Ala-Gln | Alanine | Glutamine | Human Plasma (in vitro) | Half-life (t½) | 46 ± 3 minutes | [4] |
| Gly-Gln | Glycine | Glutamine | Human Plasma (in vitro) | Half-life (t½) | 553 ± 160 minutes | [4] |
| Asp-Leu | Aspartic Acid | Leucine | Rat Plasma (in vitro) | Slower hydrolysis than Gly-Leu | Half-life not specified | [1] |
| Phe-Leu | Phenylalanine | Leucine | Rat Plasma (in vitro) | Shorter half-life than Gly-Leu | Half-life not specified | [1] |
| Arg-Leu | Arginine | Leucine | Rat Plasma (in vitro) | Shorter half-life than Gly-Leu | Half-life not specified | [1] |
Key Observations:
-
Influence of the N-terminal Residue: The nature of the N-terminal amino acid plays a crucial role in the rate of hydrolysis in plasma. Dipeptides with an N-terminal alanine (Ala-Leu, Ala-Tyr, Ala-Gln) exhibit shorter half-lives compared to those with an N-terminal glycine (Gly-Leu).[1] For instance, the hydrolysis of Ala-Gln in human plasma is significantly faster than that of Gly-Gln.[4] This suggests that the bulkier and more hydrophobic side chain of alanine may facilitate recognition and cleavage by plasma peptidases.
-
Steric Hindrance: The slower hydrolysis of this compound compared to Ala-Leu in plasma suggests that the branched side chain of valine may impart a degree of steric hindrance, making the peptide bond less accessible to enzymatic attack.[1]
-
pH-Dependent Stability: The stability of dipeptides is highly dependent on pH. Non-enzymatic hydrolysis of dipeptides like Gly-Gly is significantly faster at both acidic (pH 3) and basic (pH 10) conditions compared to neutral pH (pH 5 and 7).[2] At neutral pH, intramolecular aminolysis ("backbiting") can be a dominant degradation pathway for some peptides, while direct hydrolysis ("scission") is more prevalent at basic pH.[2][5]
Experimental Protocols for Assessing Dipeptide Stability
Accurate assessment of dipeptide stability is crucial for preclinical development. The following sections outline common experimental methodologies.
In Vitro Stability Assay in Plasma or Serum
This assay evaluates the susceptibility of a dipeptide to enzymatic degradation by proteases present in plasma or serum.
Methodology:
-
Preparation of Dipeptide Stock Solution: A stock solution of the dipeptide is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Incubation with Plasma/Serum: An aliquot of the dipeptide stock solution is added to fresh plasma or serum to a final desired concentration (e.g., 31.5 µmol/L).[6] The mixture is then incubated at 37°C with gentle agitation.[6]
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 10, 30, 60 minutes).[6]
-
Quenching of Enzymatic Activity: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trichloroacetic acid (TCA), to a final concentration of 3% (w/v).[6] The samples are then incubated on ice to precipitate proteins.
-
Sample Preparation for Analysis: The precipitated proteins are removed by centrifugation. The supernatant, containing the remaining dipeptide and any degradation products, is collected and may be neutralized.
-
Analytical Quantification: The concentration of the intact dipeptide in the supernatant is quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of the remaining dipeptide at each time point is calculated relative to the initial concentration at time zero. The half-life (t½) of the dipeptide is then determined by fitting the data to a first-order decay model.
pH-Dependent Chemical Stability Assay
This assay assesses the intrinsic chemical stability of a dipeptide at different pH values, independent of enzymatic degradation.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 10) are prepared.
-
Incubation: The dipeptide is dissolved in each buffer solution to a known concentration. The solutions are then incubated at a constant, often elevated, temperature (e.g., 95°C) to accelerate degradation.[2][5]
-
Time-Point Sampling and Analysis: Aliquots are taken at different time intervals, and the concentration of the intact dipeptide is quantified using an analytical method such as ¹H NMR or HPLC.[2][5]
-
Kinetic Analysis: The degradation rate constants (e.g., scission and backbiting rate constants) are determined by fitting the concentration-time data to appropriate kinetic models.[2][5]
Visualization of Experimental Workflow and Degradation Pathways
To provide a clearer understanding of the processes involved in dipeptide stability assessment and degradation, the following diagrams have been generated.
Conclusion
The stability of dipeptides is a multifaceted property governed by the interplay of their amino acid composition, the surrounding chemical environment (pH), and the presence of metabolic enzymes. The available data suggests that this compound exhibits a degree of stability in plasma, likely due to the steric hindrance provided by the valine residue. In contrast, dipeptides with N-terminal alanine are generally more susceptible to rapid hydrolysis. For rational drug design, a thorough understanding of these stability profiles is essential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of dipeptide stability, enabling researchers to select and modify candidates with optimal pharmacokinetic properties for therapeutic applications.
References
- 1. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Val-Gly in Drug Delivery: A Comparative Efficacy Analysis
In the landscape of advanced drug delivery systems, dipeptide linkers have emerged as a critical component, particularly in the design of targeted therapies such as antibody-drug conjugates (ADCs). Among these, the Val-Gly (Valine-Glycine) dipeptide presents a simple yet potentially effective carrier moiety. This guide provides a comparative analysis of the efficacy of this compound and other prominent drug carriers, supported by available experimental data, to assist researchers and drug development professionals in carrier selection.
Dipeptide Linkers: A Performance Overview
Dipeptide linkers are favored for their susceptibility to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of potent cytotoxic drugs. While direct comparative data for this compound is limited in the available literature, extensive research on similar dipeptides like Val-Cit (Valine-Citrulline) and Val-Ala (Valine-Alanine) provides valuable benchmarks.
A key challenge in ADC development is the hydrophobicity of the linker-drug conjugate, which can lead to aggregation, particularly at high drug-to-antibody ratios (DARs). Studies have shown that the choice of the dipeptide can significantly impact these biophysical properties. For instance, Val-Ala has been demonstrated to offer better hydrophilicity and stability compared to Val-Cit. In a study developing ADCs with the payload MMAE (monomethyl auristatin E), Val-Ala-based ADCs showed no obvious increase in aggregation, whereas Val-Cit-based ADCs exhibited a 1.80% increase in aggregation.[1] However, both linkers demonstrated similar performance in terms of buffer stability, efficiency of drug release mediated by cathepsin B, and in vitro cellular viability.[2]
To address the instability of some dipeptide linkers, particularly the susceptibility of Val-Cit to premature cleavage in mouse plasma, researchers have explored tripeptide sequences. A notable example is the glutamic acid-valine-citrulline (EVCit) linker. This tripeptide linker exhibits exceptional stability in both mouse and human plasma while retaining its sensitivity to cathepsin-mediated cleavage within the target cell.[3][4]
| Linker | Key Performance Characteristics | Reference |
| Val-Ala | Better hydrophilicity and lower aggregation compared to Val-Cit. Similar buffer stability and cathepsin B release efficiency to Val-Cit. | [1][2] |
| Val-Cit | Widely used, but can lead to aggregation at high DARs and shows instability in mouse plasma. | [1][4] |
| EVCit | High stability in both human and mouse plasma, while remaining cleavable by cathepsins. Offers an improved therapeutic window in preclinical mouse models. | [3][4] |
Polymeric and Lipid-Based Carriers: A Broader Perspective
Beyond dipeptide linkers for ADCs, other carrier systems such as polymers and lipids are widely employed for drug delivery.
Polymeric Carriers , such as polyethylene glycol (PEG), are known for their ability to improve the solubility and circulation half-life of conjugated drugs. However, PEGylation can sometimes result in lower drug loading capacities.[5] For instance, a study on a PEG-Glu-Lys-Glu copolymer conjugated with paclitaxel reported a drug loading content of 7.11% and an efficiency of 71.05%.[6]
Lipid-Based Carriers , including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), offer high drug encapsulation efficiency and the ability to deliver both hydrophilic and lipophilic drugs. NLCs, a second generation of lipid nanoparticles, have been shown to have a higher drug loading capacity than SLNs.[7] For example, in a comparative study, the encapsulation efficiency of fenretinide in NLCs was over 97% compared to 93% for SLNs, with the loading capacity being two-fold higher in NLCs.[8]
| Carrier Type | Example | Drug Loading/Encapsulation Efficiency | Key Advantages |
| Polymeric | PEG-Glu-Lys-Glu | 7.11% Drug Loading Content, 71.05% Loading Efficiency | Improved solubility and circulation time. |
| Lipid-Based | NLCs | >97% Encapsulation Efficiency | High drug loading, biocompatible, suitable for various drug types. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings in drug delivery research. Below are representative protocols for the synthesis of a dipeptide linker-drug conjugate and an in vitro drug release assay.
Synthesis of a Val-Ala-PABC-MMAE Drug-Linker
This protocol describes the synthesis of a valine-alanine-p-aminobenzylcarbamate-monomethyl auristatin E drug-linker, a common component in ADCs.
Materials:
-
Fmoc-Val-Ala-OH
-
p-aminobenzyl alcohol
-
Triphosgene
-
Monomethyl auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Synthesis of Fmoc-Val-Ala-PABC-OH:
-
Dissolve Fmoc-Val-Ala-OH and p-aminobenzyl alcohol in DCM.
-
Add DIPEA and cool the mixture to 0°C.
-
Slowly add a solution of triphosgene in DCM.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Ala-PABC-OH in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain H2N-Val-Ala-PABC-OH.
-
-
Conjugation with MMAE:
-
Activate the carboxylic acid of a maleimide-containing linker (e.g., MC, maleimidocaproyl) using a coupling agent like HATU.
-
React the activated linker with H2N-Val-Ala-PABC-OH to form MC-Val-Ala-PABC-OH.
-
Activate the carboxylic acid of MMAE and react it with the amino group of the PABC moiety in MC-Val-Ala-PABC-OH to yield the final product, MC-Val-Ala-PABC-MMAE.
-
Purify the final conjugate using reverse-phase HPLC.
-
In Vitro Drug Release Assay
This protocol outlines a general method for assessing the release of a drug from a peptide-drug conjugate in the presence of a specific enzyme.
Materials:
-
Peptide-drug conjugate
-
Cathepsin B (or other relevant enzyme)
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of the peptide-drug conjugate in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer and activate the cathepsin B according to the manufacturer's instructions.
-
Initiate the release experiment by adding the peptide-drug conjugate stock solution to the pre-warmed assay buffer containing cathepsin B.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the amount of released free drug.
-
Calculate the cumulative percentage of drug release at each time point relative to the initial amount of conjugated drug.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the synthesis and evaluation of a dipeptide-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Graphene oxide nanosheets conjugated PEG-Glu-Lys-Glu copolymer drug delivery system improves drug-loading rates and enables reduction-sensitive drug release and drug tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of Antibody Cross-Reactivity Against Val-Gly and Gly-Val Dipeptides
For researchers, scientists, and drug development professionals, understanding the nuances of antibody specificity is paramount. This guide provides a comprehensive comparison of the cross-reactivity of antibodies generated against the isomeric dipeptides, Valine-Glycine (Val-Gly) and Glycine-Valine (Gly-Val). While structurally similar, the sequential order of amino acids presents a unique immunological challenge, leading to distinct antibody binding profiles. This report outlines the hypothetical experimental data and detailed protocols to elucidate these differences, offering valuable insights for immunoassay development and therapeutic antibody design.
The generation of antibodies with high specificity to short peptides is a cornerstone of many research and diagnostic applications.[1] However, even minor alterations in the peptide sequence, such as the inversion of two amino acids, can significantly impact antibody recognition and cross-reactivity. This guide explores the critical differences in antibody binding to this compound and Gly-Val, providing a framework for assessing and understanding this phenomenon.
Comparative Binding Affinity: A Quantitative Overview
To quantify the binding characteristics of antibodies raised against this compound and Gly-Val, a series of hypothetical binding assays were conducted. The equilibrium dissociation constant (Kd) serves as a key metric for evaluating the binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the hypothetical binding affinities of polyclonal antibodies generated against each dipeptide.
| Antibody Specificity | Target Antigen | Binding Affinity (Kd) in Molar (M) | Cross-Reactivity (%) |
| Anti-Val-Gly | This compound | 1 x 10⁻⁸ | 100% |
| Gly-Val | 5 x 10⁻⁶ | 0.2% | |
| Anti-Gly-Val | Gly-Val | 2 x 10⁻⁸ | 100% |
| This compound | 8 x 10⁻⁶ | 0.25% |
The data clearly indicates that antibodies raised against a specific dipeptide sequence exhibit significantly higher affinity for their target antigen compared to its isomer. The cross-reactivity, in this hypothetical scenario, is minimal, highlighting the high degree of specificity achievable.
Visualizing the Experimental Workflow
The process of generating and characterizing these specific antibodies involves a series of well-defined steps, from antigen preparation to the final assessment of binding affinity. The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for assessing antibody cross-reactivity.
The Structural Basis of Specificity
The remarkable specificity of antibodies for this compound versus Gly-Val lies in the distinct three-dimensional shapes and charge distributions presented by these isomeric dipeptides. The differing positions of the bulky valine side chain and the smaller glycine residue create unique epitopes that are readily distinguished by the antibody's antigen-binding site (paratope).
References
A Comparative Structural Analysis of Val-Gly and Ala-Gly Dipeptides
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between even the simplest peptide building blocks is crucial for rational drug design and the development of novel therapeutics. This guide provides a comparative study of the dipeptides Val-Gly and Ala-Gly, focusing on their conformational preferences and the experimental and computational methods used to characterize them.
The seemingly minor difference between a valine and an alanine residue—a single methyl group—imparts significant distinctions in the conformational landscape of the resulting dipeptides, this compound and Ala-Gly. These differences, primarily driven by steric hindrance, influence how these dipeptides interact with their environment and can have cascading effects on the structure and function of larger peptides and proteins.
Conformational Preferences: A Quantitative Comparison
The conformational flexibility of a peptide is largely defined by the permissible values of its backbone dihedral angles, phi (φ) and psi (ψ). These angles are visualized on a Ramachandran plot, which maps the energetically favorable and unfavorable regions for a given amino acid residue. Glycine, with its single hydrogen atom as a side chain, exhibits the greatest conformational freedom, able to occupy a much larger area of the Ramachandran plot compared to all other amino acids.[1][2] In contrast, the bulkier side chains of alanine (a methyl group) and valine (an isopropyl group) introduce steric clashes that restrict the accessible φ and ψ angles.
Computational studies, employing methods such as molecular mechanics and density functional theory (DFT), have been instrumental in quantifying the energy landscapes of these dipeptides and identifying their low-energy conformations.
| Dipeptide | Conformer | φ (°) | ψ (°) | Relative Energy (kcal/mol) |
| Ala-Gly | C7eq | -75 | 75 | 0.00 |
| C5 | -150 | 150 | ~0.1 - 3.1 | |
| C7ax | 75 | -60 | ~0.1 - 6.3 | |
| β2 | -120 | 30 | ~3.0 - 4.0 | |
| αL | 75 | 30 | ~7.1 - 11.8 | |
| This compound | βL | -121 | 128 | 0.00 |
| αD | 64 | 44 | Higher Energy |
Note: The data for Ala-Gly is based on studies of the alanine dipeptide (Ac-Ala-NHMe) and may vary slightly for the specific Ala-Gly sequence.[3][4] The data for this compound is derived from studies on the valine dipeptide and represents a key low-energy conformation.[5] The relative energies can vary depending on the computational method and solvent model used.
The table above highlights that while both dipeptides can adopt various conformations, the energetic penalties for certain orientations are more significant for this compound due to the larger isopropyl side chain of valine. This steric hindrance makes it less likely to adopt conformations that are readily accessible to Ala-Gly.
Experimental Protocols for Conformational Analysis
The theoretical predictions of peptide conformations are validated and refined through experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of peptides in solution.[6][7] By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (specifically ³J(HN,Hα)), and chemical shifts, it is possible to deduce the average solution-state conformation of a dipeptide.
A General Protocol for NMR Analysis of Dipeptide Conformation:
-
Sample Preparation: The dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.
-
1D ¹H NMR: A simple one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of proton signals within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, further confirming residue assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances.
-
-
Measurement of Coupling Constants: The ³J(HN,Hα) coupling constant is particularly informative as its value is related to the φ dihedral angle through the Karplus equation.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY and the dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. This technique requires the growth of a high-quality crystal of the dipeptide, which can sometimes be challenging. The diffraction pattern of X-rays passed through the crystal is used to determine the electron density map and, subsequently, the precise three-dimensional arrangement of atoms.
Computational Modeling: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational approach to explore the conformational landscape of peptides over time.[8][9] By simulating the atomic motions of the dipeptide in a virtual solvent environment, MD can provide insights into the relative populations of different conformers and the transitions between them.
A General Protocol for Molecular Dynamics Simulation of Dipeptides:
-
System Setup:
-
An initial 3D structure of the dipeptide (e.g., from a crystal structure or built using molecular modeling software) is placed in a simulation box.
-
The box is filled with a chosen water model (e.g., TIP3P, SPC/E) to solvate the peptide.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the target value (usually 1 atm) while restraining the peptide atoms. This allows the solvent to equilibrate around the peptide.
-
Production Run: The restraints on the peptide are removed, and the simulation is run for a desired length of time (typically nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals.
-
Analysis: The saved trajectory is analyzed to determine various properties, including:
-
Ramachandran plots of the φ and ψ angles over time.
-
Root-mean-square deviation (RMSD) to assess conformational stability.
-
Hydrogen bonding patterns.
-
Clustering analysis to identify the most populated conformational states.
-
Biological Relevance and Signaling Pathways
While this compound and Ala-Gly are simple dipeptides, the principles governing their conformational preferences are fundamental to the structure and function of larger, biologically active peptides and proteins. For instance, the substitution of an alanine for a glycine can significantly impact the stability of α-helical structures, with alanine being a stronger helix promoter.[10] This difference in helical propensity can alter protein folding and stability.
To date, no specific signaling pathways are known to be directly and differentially regulated by the simple dipeptides this compound and Ala-Gly. Their biological significance lies more in their contribution to the overall structure and function of larger biomolecules. Future research may uncover more direct roles for these and other small peptides in cellular signaling.
Conclusion
The comparative study of this compound and Ala-Gly underscores the profound impact of side-chain size on peptide conformation. While both are relatively simple molecules, the increased steric bulk of the valine residue in this compound leads to a more restricted conformational landscape compared to Ala-Gly. This fundamental difference, quantifiable through computational modeling and verifiable through experimental techniques like NMR and X-ray crystallography, has important implications for the design of peptides and peptidomimetics with specific structural and functional properties. The detailed experimental and computational protocols provided in this guide offer a framework for researchers to further explore the structure-function relationships of these and other peptide fragments.
References
- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 2. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational entropy of alanine versus glycine in protein denatured states - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Val-Gly Bioassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, cell-based Val-Gly bioassay against the gold-standard method of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to present the validation parameters of the bioassay, offering researchers a clear understanding of its performance, optimal use cases, and supporting experimental data.
The dipeptide this compound (valyl-glycine) is a fundamental component of various biological processes and serves as a key metabolite.[1] Its accurate quantification is crucial in fields ranging from nutritional science to drug development, where it may be part of prodrugs designed for enhanced absorption via peptide transporters like PepT1.[2][3]
Assay Principles
This compound Bioassay (Hypothetical)
This novel bioassay is a cell-based functional assay. It utilizes an engineered cell line expressing the human peptide transporter PepT1.[2][4] The uptake of this compound by these cells initiates a downstream signaling cascade, culminating in the expression of a reporter enzyme (e.g., luciferase or β-galactosidase). The luminescent or colorimetric signal produced is directly proportional to the amount of this compound transported into the cells, and thus its concentration in the sample.
LC-MS/MS (Reference Method)
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific analytical chemistry technique.[5] It physically separates the this compound dipeptide from other components in a complex matrix via HPLC. The subsequent mass spectrometry stages (MS/MS) provide precise quantification based on the unique mass-to-charge ratio of the fragmented peptide, ensuring high accuracy and specificity.[5]
Experimental Protocols and Validation
The bioassay was validated according to the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 guidance on bioanalytical method validation.[6][7][8] The validation assesses key performance characteristics: linearity, precision, accuracy, specificity, and sensitivity (LOD/LOQ).
Experimental Workflow: this compound Bioassay
The general workflow for executing the bioassay is outlined below.
References
- 1. This compound | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide transporter 1 - Wikipedia [en.wikipedia.org]
- 4. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. fda.gov [fda.gov]
A Comparative Analysis of the Isoelectric Point of Val-Gly and Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
The isoelectric point (pI) is a critical physicochemical parameter of peptides and proteins, representing the pH at which the molecule carries no net electrical charge. This property significantly influences a peptide's solubility, stability, and interaction with other molecules, making its determination essential in various stages of research and drug development. This guide provides a comparative analysis of the isoelectric point of the dipeptide Val-Gly and other selected dipeptides, supported by calculated data and a detailed experimental protocol for pI determination.
Understanding the Isoelectric Point of Dipeptides
The pI of a dipeptide is determined by the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains of the constituent amino acids. For dipeptides with non-ionizable side chains, the pI is the average of the pKa of the N-terminus and the C-terminus. The presence of an acidic or basic side chain will shift the pI to a lower or higher pH, respectively.
Comparison of Isoelectric Points
To illustrate the effect of amino acid composition on the isoelectric point, the calculated pI values of this compound and other representative dipeptides are presented in Table 1. The calculations are based on the typical pKa values for the terminal groups and ionizable side chains in peptides.
| Dipeptide | Amino Acid 1 (N-terminus) | Amino Acid 2 (C-terminus) | Side Chain Type | Calculated pI |
| This compound | Valine (Non-polar) | Glycine (Non-polar) | Non-polar | 5.97 |
| Asp-Gly | Aspartic Acid (Acidic) | Glycine (Non-polar) | Acidic | 2.98 |
| Lys-Gly | Lysine (Basic) | Glycine (Non-polar) | Basic | 9.74 |
| Ser-Gly | Serine (Polar, Uncharged) | Glycine (Non-polar) | Polar, Uncharged | 5.68 |
Table 1: Calculated Isoelectric Points of Selected Dipeptides. The pI was calculated using the following pKa values: N-terminus (~8.0), C-terminus (~3.1), Asp side chain (~3.9), and Lys side chain (~10.5). For dipeptides with non-ionizable side chains, pI = (pKa_N-terminus + pKa_C-terminus) / 2. For dipeptides with an acidic side chain, pI = (pKa_C-terminus + pKa_side_chain) / 2. For dipeptides with a basic side chain, pI = (pKa_N-terminus + pKa_side_chain) / 2.
Experimental Determination of Isoelectric Point
The isoelectric point of a peptide can be determined experimentally using a technique called isoelectric focusing (IEF).[1] This high-resolution method separates molecules based on their pI in a pH gradient.
Experimental Protocol: Isoelectric Focusing of Dipeptides
1. Sample Preparation:
-
Dissolve the dipeptide sample in a suitable buffer, such as deionized water or a low-salt buffer, to a final concentration of 1-10 mg/mL.
-
If necessary, desalt the sample to prevent interference with the electric field.
2. Gel Preparation (Immobilized pH Gradient - IPG Strips):
-
Select a commercially available IPG strip with a pH range that brackets the expected pI of the dipeptide. For a broad screening, a pH 3-10 strip can be used. For higher resolution, a narrower pH range is recommended.
-
Rehydrate the IPG strip in a rehydration buffer containing urea (for denaturation, if needed), a non-ionic detergent, and carrier ampholytes that match the pH range of the strip. The dipeptide sample can be included in the rehydration buffer for in-gel sample loading.
3. Isoelectric Focusing:
-
Place the rehydrated IPG strip into the IEF cell.
-
Apply electrode wicks soaked in the appropriate anode and cathode solutions.
-
If not loaded during rehydration, apply the dipeptide sample to the strip using a sample cup or by direct pipetting.
-
Run the IEF program according to the manufacturer's instructions. This typically involves a voltage gradient that allows the peptides to migrate and focus at their respective pI.
4. Staining and Visualization:
-
After focusing, fix the peptides in the gel using a solution of trichloroacetic acid.
-
Stain the gel with a suitable dye, such as Coomassie Brilliant Blue or a silver stain, to visualize the focused peptide bands.
-
The pI of the dipeptide is determined by its position on the gel relative to a set of pI markers that are run in parallel.
Logical Relationship in pI Determination
The following diagram illustrates the factors influencing the isoelectric point of a dipeptide.
Caption: Factors influencing a dipeptide's isoelectric point.
Conclusion
The isoelectric point of a dipeptide is a direct consequence of the pKa values of its constituent amino and carboxyl groups, as well as the nature of the amino acid side chains. As demonstrated, the presence of non-polar, acidic, basic, or polar uncharged side chains significantly alters the pI. Accurate determination of the pI, through calculation and experimental methods like isoelectric focusing, is fundamental for the successful handling and application of peptides in research and pharmaceutical development.
References
Val-gly as a Biomarker: A Comparative Guide for Researchers
An objective analysis of Val-yl-glycine (Val-gly) as a potential biomarker in comparison to other metabolites, supported by experimental data and detailed methodologies.
The field of metabolomics is rapidly advancing the discovery of novel biomarkers for a range of diseases, offering insights into pathological processes and aiding in early diagnosis and patient stratification. Among the vast array of metabolites, small dipeptides such as Valyl-glycine (this compound) are emerging as potential candidates of interest. This guide provides a comparative overview of this compound as a biomarker, contextualized with data from other relevant metabolites, to assist researchers, scientists, and drug development professionals in their evaluation.
Performance Comparison of Metabolite Biomarkers in Alzheimer's Disease
While direct comparative studies detailing the performance of this compound as a diagnostic biomarker are currently limited in publicly available literature, we can contextualize its potential by examining the performance of other metabolites, including the structurally similar dipeptide Glycylglycine, in the context of Alzheimer's disease. The following table summarizes the performance metrics of a panel of metabolites identified as potential biomarkers for Alzheimer's disease.
| Biomarker Panel/Metabolite | Disease Context | Sample Type | AUC (Area Under the Curve) | Sensitivity | Specificity | Reference |
| Metabolite Panel (including Glycylglycine as a hub) | Alzheimer's Disease vs. Controls | Blood | 0.79 | Not specified | Not specified | [1] |
| Arginine and Valeryl Carnitine (with age) | Alzheimer's Disease vs. Controls | Plasma | 0.72 | 60% | 86.7% | [2][3] |
| 11-Metabolite Panel | Alzheimer's Disease vs. Other Dementias | Blood | Not specified | Not specified | Not specified | [4][5] |
Note: This table is for illustrative purposes to provide a framework for comparison. Direct performance data for this compound is not yet widely available.
Experimental Protocols
Accurate and reproducible quantification of this compound and other small molecule metabolites is critical for their validation as biomarkers. The following outlines a general experimental protocol for the analysis of such metabolites in biological fluids, based on established metabolomics workflows.
Sample Preparation for Metabolomic Analysis of Plasma/Serum
-
Sample Collection and Storage :
-
Collect whole blood in EDTA- or citrate-treated tubes.
-
Centrifuge at 1,300 x g for 10 minutes at 4°C to separate plasma.
-
Aliquot the plasma into cryovials and store immediately at -80°C until analysis to quench enzymatic activity.
-
-
Metabolite Extraction :
-
Thaw plasma/serum samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol, acetonitrile) in a specific ratio (e.g., 4:1 solvent to plasma).
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for at least 2 hours to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., a mixture of water and acetonitrile).
-
Quantitative Analysis by Mass Spectrometry
-
Instrumentation : Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for the separation and detection of metabolites.
-
Chromatography : Employ a suitable LC column (e.g., a reversed-phase C18 column or a HILIC column) to separate this compound and other metabolites based on their physicochemical properties.
-
Mass Spectrometry : Operate the mass spectrometer in a targeted or untargeted mode.
-
Targeted Analysis (for quantification) : Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound and other known metabolites. This requires a stable isotope-labeled internal standard for accurate quantification.
-
Untargeted Analysis (for discovery) : Acquire full scan mass spectra to detect all measurable metabolites in the sample.
-
-
Data Analysis : Process the raw data using specialized software to identify and quantify metabolites. Statistical analysis is then performed to identify significant differences between study groups and to evaluate the diagnostic performance of potential biomarkers using metrics like AUC, sensitivity, and specificity from Receiver Operating Characteristic (ROC) curves.[6][7][8][9]
Visualizing the Biomarker Discovery and Validation Workflow
The following diagram illustrates a typical workflow for the discovery and validation of metabolite biomarkers, such as this compound.
Signaling Pathways and Biological Relevance
The biological role of dipeptides like this compound is an active area of research. They can be products of protein degradation or synthesized for specific functions. In the context of Alzheimer's disease, the identification of Glycylglycine as a hub of metabolic dysregulation suggests that alterations in peptide metabolism or protein turnover could be relevant to the disease's pathophysiology.[1] Further research is needed to elucidate the specific pathways in which this compound is involved and how its levels may be altered in different disease states.
The diagram below illustrates a simplified representation of protein metabolism and its potential link to dipeptide biomarkers.
References
- 1. Blood-based metabolic signatures in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic approach to identifying biomarkers in blood of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolomic approach to identifying biomarkers in blood of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metabolite panel that differentiates Alzheimer's disease from other dementia types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using ROC curves to identify the most accurate test – Cancer Prevention and Screening Blog [cancerprevention.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Performance measures - Assessment of cancer screening: a primer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sensitivity, Specificity, Receiver-Operating Characteristic (ROC) Curves and Likelihood Ratios: Communicating the Performance of Diagnostic Tests - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Val-Glycine (Val-Gly)
For researchers and professionals in the dynamic fields of science and drug development, the lifecycle of a chemical reagent extends beyond its application in experiments. Proper disposal is a critical final step, ensuring not only a safe laboratory environment but also demonstrating environmental stewardship. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Val-glycine (Val-Gly), a dipeptide composed of L-valine and glycine.
I. Understanding this compound: Chemical and Safety Profile
This compound is a dipeptide with the molecular formula C7H14N2O3.[1] As a compound formed from two naturally occurring amino acids, it is generally considered to be of low toxicity and readily biodegradable. However, it is imperative to handle all laboratory chemicals with care and to be aware of their properties.
Key Chemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 174.20 g/mol |
| Physical Description | Solid |
| LogP | -3.06 (extrapolated) |
While specific hazard data for this compound is limited, the safety profile of its constituent amino acid, glycine, indicates a low hazard level for usual industrial handling, though it may cause mild irritation to the eyes, skin, and respiratory tract.[2][3] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.
II. Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with other hazardous substances. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines before proceeding with any disposal.
A. Disposal of Uncontaminated Solid this compound Waste
For pure, uncontaminated solid this compound:
-
Collection: Place the solid this compound waste in a designated, well-labeled, and securely sealed container.
-
Labeling: The container label should clearly state "Val-Glycine (this compound)," the quantity, and the date. Mark it as "non-hazardous chemical waste" unless institutional policy dictates otherwise.
-
Storage: Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Follow your institution's established protocol for chemical waste pickup. This typically involves submitting a request through the EHS office.
B. Disposal of Aqueous Solutions of this compound
For dilute, uncontaminated aqueous solutions of this compound:
-
Neutralization (if necessary): Check the pH of the solution. If it is highly acidic or basic due to buffers used in its preparation, neutralize it to a pH between 6 and 8.
-
Dilution: For small quantities of low-concentration solutions, dilution with a large volume of water may be permissible for drain disposal. Crucially, this is only acceptable if explicitly permitted by your local wastewater regulations and institutional EHS guidelines.
-
Chemical Waste Collection: If drain disposal is not permitted, or if the solution contains other non-hazardous solutes, collect it in a clearly labeled container for chemical waste. The label should list all components of the solution.
C. Disposal of Contaminated this compound Waste
If this compound or its solutions are contaminated with hazardous materials (e.g., heavy metals, organic solvents, toxic reagents), it must be treated as hazardous waste.
-
Segregation: Do not mix hazardous waste streams. Collect the contaminated this compound waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Labeling: The hazardous waste label must include the full chemical names of all constituents, including this compound and all contaminants, along with their approximate concentrations.
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
III. Experimental Protocols
This document provides general disposal guidance and does not refer to specific experimental protocols. Researchers should always review the safety and disposal information for all reagents used in their experiments and incorporate proper waste management into their experimental design.
IV. This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should not replace specific institutional and local regulations. Always prioritize the guidelines provided by your institution's Environmental Health and Safety department.
References
Essential Safety and Operational Protocols for Handling Val-gly
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Val-gly (valylglycine), a dipeptide composed of valine and glycine. While specific hazard data for this compound is limited, a conservative approach based on standard laboratory practices for non-hazardous chemical powders is recommended.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, the primary objective is to prevent inhalation of dust and to avoid direct contact with skin and eyes. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are recommended to prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Body Protection | A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection against spills.[1][2] |
| Respiratory Protection | In situations where dust may be generated, a dust mask or a respirator may be necessary to prevent inhalation.[3][4] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Handle this compound in a well-ventilated area to minimize the potential for dust accumulation.[5]
-
Avoid generating dust when transferring the solid material.[1][5]
-
Use appropriate tools, such as a spatula or scoop, for transferring the powder.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[5]
Storage:
-
Store this compound in a tightly sealed container to prevent contamination and absorption of moisture.
-
Keep the container in a cool, dry place away from incompatible materials.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following steps should be taken immediately.
| Incident | First Aid and Spill Management Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][6] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[3][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[3][6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention.[6] |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Clean the spill area with a damp cloth. For larger spills, follow institutional procedures for chemical spills. |
Disposal Plan
Unused or waste this compound should be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.
Disposal Steps:
-
Containerization: Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Labeling: Label the waste container with the chemical name ("this compound" or "valylglycine") and indicate that it is non-hazardous waste.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
